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  • Product: 2-(Diethylamino)acetohydrazide
  • CAS: 2644-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(diethylamino)acetohydrazide (CAS 2644-33-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of 2-(diethylamino)acetohydrazide, a versatile hydrazide derivative wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-(diethylamino)acetohydrazide, a versatile hydrazide derivative with potential applications in various scientific fields. As a Senior Application Scientist, this document synthesizes available technical data with practical insights to support its use in research and development.

Molecular Structure and Identification

2-(diethylamino)acetohydrazide is an organic compound featuring a hydrazide functional group and a tertiary amine. Its unique structure imparts specific reactivity and potential for further chemical modifications.

IdentifierValueSource
CAS Number 2644-33-9[1]
Molecular Formula C₆H₁₅N₃O[1]
Molecular Weight 145.20 g/mol [1]
SMILES O=C(NN)CN(CC)CC[1]

graph "2_diethylamino_acetohydrazide_structure" {
layout=neato;
node [shape=plaintext];

// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1,0.5!"]; C1 [label="C", pos="-1,0.5!"]; O1 [label="O", pos="-1.5,1.5!"]; C2 [label="C", pos="-1.5,-0.5!"]; N3 [label="N", pos="-2.5,-0.2!"]; C3 [label="C", pos="-3.5,-0.8!"]; C4 [label="C", pos="-4.5,-0.3!"]; C5 [label="C", pos="-3,0.8!"]; C6 [label="C", pos="-3.5,1.8!"];

H1 [label="H", pos="1.3,1!"]; H2 [label="H₂", pos="1.5,0!"]; H3 [label="H₂", pos="-1.3,-1.2!"]; H4 [label="H₂", pos="-3.7,-1.5!"]; H5 [label="H₃", pos="-5.2,-0.8!"]; H6 [label="H₂", pos="-2.8,1.5!"]; H7 [label="H₃", pos="-4,2.5!"];

// Bonds N1 -- N2; N1 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- N3; N3 -- C3; N3 -- C5; C3 -- C4; C5 -- C6;

N2 -- H1; N2 -- H2; C2 -- H3; C3 -- H4; C4 -- H5; C5 -- H6; C6 -- H7; }

Figure 1: Chemical structure of 2-(diethylamino)acetohydrazide.

Physicochemical Properties

PropertyPredicted/Estimated ValueNotes
Melting Point Solid at room temperatureAcetohydrazide has a melting point of 57-60 °C[2]. The presence of the diethylamino group may influence this.
Boiling Point > 150 °C2-Diethylaminoethanol has a boiling point of 162-163 °C[3].
Solubility Soluble in water and polar organic solventsThe hydrazide and tertiary amine groups suggest good solubility in polar solvents.
Appearance Likely a white to off-white solidBased on related hydrazide compounds[4].

Synthesis and Reactivity

Synthetic Approach

The most common and straightforward method for the synthesis of acetohydrazides is the reaction of the corresponding ester with hydrazine hydrate. For 2-(diethylamino)acetohydrazide, the synthesis would typically involve the reaction of ethyl 2-(diethylamino)acetate with hydrazine hydrate, often in an alcohol solvent under reflux.

Figure 2: General synthetic workflow for 2-(diethylamino)acetohydrazide.

Experimental Protocol (General Procedure):

  • To a solution of ethyl 2-(diethylamino)acetate (1 equivalent) in a suitable alcohol solvent (e.g., ethanol), add hydrazine hydrate (an excess, typically 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Causality behind experimental choices: The use of excess hydrazine hydrate drives the reaction towards the formation of the hydrazide. Ethanol is a common solvent as it dissolves both reactants and is easily removed. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Chemical Reactivity

The reactivity of 2-(diethylamino)acetohydrazide is primarily dictated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety and the basicity of the tertiary diethylamino group.

  • Schiff-Base Formation: Like other hydrazides, it is expected to readily react with aldehydes and ketones to form the corresponding hydrazones (Schiff bases)[5]. This reaction is a cornerstone of hydrazide chemistry and is widely used in the synthesis of more complex molecules.

  • Acylation: The terminal nitrogen of the hydrazide can be acylated by reacting with acyl chlorides or anhydrides[6]. This allows for the introduction of various functional groups.

  • Cyclization Reactions: Acetohydrazide derivatives are versatile precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as oxadiazines, pyrazoles, and triazoles[7][8]. These reactions often involve condensation with bifunctional reagents.

  • Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms makes 2-(diethylamino)acetohydrazide a potential ligand for the formation of metal complexes.

Spectral Characterization (Predicted)

While specific spectral data for 2-(diethylamino)acetohydrazide is not publicly available, the following are predicted characteristic signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • -NH-NH₂ protons: These protons are exchangeable and may appear as broad singlets. The chemical shift is highly dependent on the solvent and concentration. The amide NH proton is typically found further downfield (δ 8-10 ppm) compared to the terminal NH₂ protons (δ 4-5 ppm).

  • -CH₂- (adjacent to C=O): A singlet expected around δ 3.0-3.5 ppm.

  • -N(CH₂CH₃)₂ protons: A quartet for the methylene (-CH₂-) protons around δ 2.5-3.0 ppm and a triplet for the methyl (-CH₃) protons around δ 1.0-1.3 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Expected to appear in the range of δ 165-175 ppm[9].

  • -CH₂- (adjacent to C=O): Around δ 50-60 ppm.

  • -N(CH₂CH₃)₂ carbons: The methylene carbons are expected around δ 45-55 ppm, and the methyl carbons around δ 10-15 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two bands are expected for the -NH₂ group in the region of 3200-3400 cm⁻¹, and one band for the -NH- group[10].

  • C=O Stretching (Amide I): A strong absorption band is expected around 1640-1680 cm⁻¹[10].

  • N-H Bending (Amide II): A band is expected around 1550-1650 cm⁻¹.

  • C-N Stretching: In the fingerprint region, typically between 1000-1350 cm⁻¹.

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be at m/z 145. Common fragmentation patterns for N,N-dialkylamino compounds involve α-cleavage, which is the loss of an alkyl radical from the nitrogen atom. For 2-(diethylamino)acetohydrazide, this would lead to the loss of a methyl or ethyl group. Fragmentation of the hydrazide moiety is also expected.

Safety and Handling

  • Potential Hazards: Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation or more severe damage[2][11]. Some hydrazide derivatives are suspected of causing genetic defects or cancer[2][11].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

  • In case of Exposure:

    • Skin contact: Immediately wash with plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[11].

Potential Applications

While specific applications for 2-(diethylamino)acetohydrazide are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

  • Pharmaceutical Intermediate: Hydrazide derivatives are important building blocks in medicinal chemistry for the synthesis of various bioactive molecules, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties[12]. The diethylamino group can improve the pharmacokinetic properties of a drug candidate.

  • Chelating Agent and Ligand Synthesis: The presence of multiple heteroatoms makes it a candidate for the synthesis of chelating agents for metal ions.

  • Organic Synthesis: As a versatile building block, it can be used to introduce the hydrazide functionality and the diethylamino group into more complex molecules.

This technical guide is intended to provide a summary of the available information and expert-based predictions for 2-(diethylamino)acetohydrazide. It is crucial for researchers to perform their own experimental verification of these properties and to conduct a thorough safety assessment before use.

References

  • Gupta, P., Jain, S., & Kaushik, A. (2015). Synthesis, Characterization & Biological Evaluation of Some Azetidine Derivatives. International Journal of Pharmacognosy, 2(11), 552-557.
  • University of Regensburg. Chemical shifts. [Link]

  • Aly, A. A. (n.d.). Reaction of N,N '-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. Helda - University of Helsinki. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). PMC. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NOVEL SYNTHESIS OF PYRAN-3-HYDRAZIDE DERIVATIVES AND THEIR USES TO THE SYNTHESIS HYDRAZIDE-HYDRAZONE, PYRAZOLE AND THIAZOLE DERI. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Infrared Spectroscopy. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • IR Absorption Peaks for Functional Groups. (n.d.). Scribd. [Link]

  • Aly, S. A. el-hameed, & Fathalla, S. K. (n.d.). 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. ResearchGate. [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. (n.d.). J-STAGE. [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). PMC. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. (2022). MDPI. [Link]

  • Mass Spectral Fragmentation of VX. (n.d.). DTIC. [Link]

  • Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. (2025). ResearchGate. [Link]

  • Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (2024). PMC. [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (n.d.). 1 H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

  • 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... (n.d.). ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • Synthesis of N,N‐disubstituted hydrazines. (n.d.). ResearchGate. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. (n.d.). [Link]

  • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). (n.d.). ResearchGate. [Link]

  • 13.4: Infrared Spectra of Some Common Functional Groups. (2025, November 25). Chemistry LibreTexts. [Link]

  • 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. (2002, August 13). OECD Existing Chemicals Database. [Link]

  • A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide]. (2015, December 31). ACS Publications. [Link]

  • NIOSH Skin Notation Profiles: 2 Diethylaminoethanol. (n.d.). CDC. [Link]

Sources

Exploratory

molecular structure and molecular weight of 2-(diethylamino)acetohydrazide

An In-Depth Technical Guide to 2-(diethylamino)acetohydrazide for Advanced Research Abstract: This technical guide provides a comprehensive overview of 2-(diethylamino)acetohydrazide, a molecule of interest for chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(diethylamino)acetohydrazide for Advanced Research

Abstract: This technical guide provides a comprehensive overview of 2-(diethylamino)acetohydrazide, a molecule of interest for chemical synthesis and potential applications in drug discovery. The document details its fundamental molecular and chemical properties, explores its structural significance, outlines a robust protocol for its synthesis and characterization, and discusses its potential within the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Core Molecular and Physicochemical Profile

2-(diethylamino)acetohydrazide is a small organic molecule featuring a tertiary amine and a hydrazide functional group. These features impart specific chemical characteristics that are valuable for synthetic chemistry and as a scaffold in developing more complex molecules. The core identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 2-(diethylamino)acetohydrazideN/A
CAS Number 2644-33-9[1]
Molecular Formula C₆H₁₅N₃O[1]
Molecular Weight 145.20 g/mol [1]
Canonical SMILES O=C(NN)CN(CC)CC[1]

Molecular Weight Calculation: The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

  • (6 x Carbon atoms) = 6 x 12.011 u = 72.066 u

  • (15 x Hydrogen atoms) = 15 x 1.008 u = 15.120 u

  • (3 x Nitrogen atoms) = 3 x 14.007 u = 42.021 u

  • (1 x Oxygen atom) = 1 x 15.999 u = 15.999 u

  • Total Molecular Weight ≈ 145.206 u

Structural Analysis and Functional Group Insights

The structure of 2-(diethylamino)acetohydrazide is defined by three key regions: the diethylamino group, the acetyl backbone, and the terminal hydrazide moiety. Each contributes distinct properties that influence the molecule's reactivity, solubility, and potential biological activity.

Caption: Molecular structure of 2-(diethylamino)acetohydrazide.

  • Diethylamino Group (-N(CH₂CH₃)₂): This tertiary amine group renders the molecule basic. The lone pair of electrons on the nitrogen atom can accept a proton, making the compound water-soluble in acidic conditions through the formation of an ammonium salt. In drug development, this moiety is often used to improve the pharmacokinetic properties of a lead compound.

  • Hydrazide Group (-CONHNH₂): The hydrazide functional group is a cornerstone of medicinal chemistry, found in numerous clinically used drugs, such as the antitubercular agent isoniazid.[2] It is a versatile chemical handle due to the nucleophilicity of the terminal -NH₂ group, which can readily react with aldehydes and ketones to form stable hydrazones.[3] This reactivity makes it an invaluable synthon for building larger, more complex molecules.[3] The hydrazide group is also a strong hydrogen bond donor and acceptor, which can facilitate binding to biological targets like enzymes.

Proposed Synthesis and Characterization Workflow

While specific literature on the synthesis of 2-(diethylamino)acetohydrazide is not prevalent, a standard and reliable method can be proposed based on the well-established reaction between an ester and hydrazine hydrate.

Synthetic Protocol: Hydrazinolysis of Ethyl 2-(diethylamino)acetate

The most direct route involves the nucleophilic acyl substitution of a corresponding ester, such as ethyl 2-(diethylamino)acetate, with hydrazine.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(diethylamino)acetate (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol as a solvent (approx. 5-10 mL per gram of ester). Subsequently, add hydrazine hydrate (N₂H₄·H₂O, ~2.0 to 3.0 eq) to the flask. The use of excess hydrazine drives the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield the pure 2-(diethylamino)acetohydrazide product.

Characterization and Quality Control Workflow

A newly synthesized batch must be rigorously characterized to confirm its identity, purity, and stability.

Sources

Foundational

Comprehensive Spectral Analysis and Synthetic Methodology for 2-(Diethylamino)acetohydrazide: A Technical Guide

Executive Summary 2-(Diethylamino)acetohydrazide (CAS: 2644-33-9)[1] is a highly versatile aliphatic hydrazide utilized extensively in medicinal chemistry. It serves as a foundational building block for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Diethylamino)acetohydrazide (CAS: 2644-33-9)[1] is a highly versatile aliphatic hydrazide utilized extensively in medicinal chemistry. It serves as a foundational building block for the synthesis of Schiff bases, thiazolidinones, and various bioactive heterocycles[2]. Because the pharmacological efficacy of downstream drug candidates depends entirely on the structural integrity of this precursor, rigorous analytical validation is mandatory.

This whitepaper provides an in-depth mechanistic breakdown of the synthesis of 2-(diethylamino)acetohydrazide, coupled with a highly detailed, causality-driven analysis of its FT-IR and 1 H-NMR spectral data.

Mechanistic Synthesis & Workflow Causality

The synthesis of 2-(diethylamino)acetohydrazide is achieved via a robust, two-step sequence designed to maximize yield while minimizing side reactions[2].

  • N-Alkylation ( SN​2 ) : Diethylamine is reacted with ethyl chloroacetate. Potassium carbonate ( K2​CO3​ ) is employed as an acid scavenger.

    • Causality : The SN​2 displacement generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl protonates the diethylamine, rendering it non-nucleophilic and halting the reaction. K2​CO3​ ensures the amine remains in its reactive, deprotonated state.

  • Hydrazinolysis (Nucleophilic Acyl Substitution) : The resulting intermediate, ethyl 2-(diethylamino)acetate, is refluxed with hydrazine hydrate ( NH2​NH2​⋅H2​O ) in ethanol.

    • Causality : Hydrazine is an exceptionally potent nucleophile due to the α -effect (electrostatic repulsion between the adjacent nitrogen lone pairs), allowing it to readily attack the ester carbonyl. Ethanol is selected as the solvent because its boiling point (78 °C) provides optimal thermal energy to drive the substitution without causing thermal degradation of the hydrazide product.

Synthesis A Diethylamine + Ethyl Chloroacetate B Ethyl 2-(diethylamino)acetate (Intermediate) A->B K2CO3, Reflux Nucleophilic Substitution (SN2) C 2-(diethylamino)acetohydrazide (Target) B->C NH2NH2·H2O, EtOH, Reflux Hydrazinolysis

Synthetic pathway for 2-(diethylamino)acetohydrazide via SN2 and hydrazinolysis.

FT-IR Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides immediate confirmation that the ester has been successfully converted into the hydrazide[2].

Table 1: FT-IR Peak Assignments and Vibrational Causality
Wavenumber (cm⁻¹)Functional GroupVibrational ModeMechanistic Causality
3320, 3200 N-H (Hydrazide)Asymmetric & Symmetric StretchPrimary amines exhibit two bands; broadened by intermolecular H-bonding.
2970, 2930 C-H (Aliphatic)Asymmetric & Symmetric StretchStandard alkyl chain vibrations from the diethyl group.
2820 C-H (N-Alkyl)Bohlmann Band StretchArises from the antiperiplanar interaction of the N-lone pair and adjacent C-H bonds.
1665 C=O (Amide I)Carbonyl StretchDelocalization of the N-lone pair into the C=O π∗ orbital lowers the bond order.
1530 N-H (Amide II)In-plane BendCoupled C-N stretch and N-H bending specific to secondary amides.

Diagnostic Insight: The transformation is validated by the bathochromic shift of the carbonyl peak. The precursor ester exhibits a C=O stretch at ~1735 cm⁻¹. Upon conversion to the hydrazide, resonance delocalization lowers the stretching frequency to ~1665 cm⁻¹.

1 H-NMR Spectral Analysis

Proton Nuclear Magnetic Resonance ( 1 H-NMR) spectroscopy provides a definitive map of the molecule's carbon-hydrogen framework, confirming the connectivity of the diethylamino and hydrazide moieties[3][4].

Table 2: 1 H-NMR Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Spin Logic
1.05 Triplet (t)6H- CH3​ (Diethyl)Shielded; split by adjacent - CH2​
  • ( 3J≈7.1 Hz).

2.60 Quartet (q)4H- CH2​
  • (Diethyl)

  • Deshielded by electronegative N; split by adjacent - CH3​ .
    3.05 Singlet (s)2HN- CH2​ -C=OHighly deshielded by combined anisotropic C=O and inductive N effects.
    4.20 Broad Singlet (br s)2H- NH2​ Exchangeable; broadened by quadrupolar relaxation of nitrogen.
    8.50 Broad Singlet (br s)1H-NH-Highly deshielded due to direct attachment to the electron-withdrawing C=O.

    NMR_Logic Molecule 2-(diethylamino)acetohydrazide 1H-NMR Assignment Ethyl Diethyl Group (CH3-CH2-N) Molecule->Ethyl Alpha Alpha Methylene (N-CH2-C=O) Molecule->Alpha Hydrazide Hydrazide Moiety (-CO-NH-NH2) Molecule->Hydrazide CH3 CH3: Triplet (~1.0 ppm) Coupled to CH2 Ethyl->CH3 CH2 CH2: Quartet (~2.6 ppm) Coupled to CH3 Ethyl->CH2 Alpha_Peak CH2: Singlet (~3.1 ppm) Deshielded by N and C=O Alpha->Alpha_Peak NH NH: Broad Singlet (~8.5 ppm) Exchangeable Hydrazide->NH NH2 NH2: Broad Singlet (~4.2 ppm) Exchangeable Hydrazide->NH2

    1H-NMR structural assignment and spin-spin coupling logic for the target molecule.

    Standardized Experimental Protocols

    Protocol 1: Self-Validating Synthesis Workflow
    • Esterification : Dissolve diethylamine (1.2 eq) and K2​CO3​ (1.5 eq) in dry acetone. Dropwise add ethyl chloroacetate (1.0 eq) at 0 °C. Reflux for 8 hours. Filter the inorganic salts and concentrate under reduced pressure.

    • Hydrazinolysis : Dissolve the crude ester in absolute ethanol. Add hydrazine hydrate (80%, 2.0 eq) dropwise. Reflux for 12 hours.

    • Self-Validation (TLC) : Monitor the reaction using Thin Layer Chromatography (Silica gel, EtOAc:Hexane 1:1). The ester precursor is weakly UV-active. The hydrazide product will exhibit a significantly lower Rf​ value due to increased polarity and will stain intensely purple when treated with a ninhydrin dip, confirming the presence of the primary amine.

    Protocol 2: FT-IR Sample Preparation (ATR Method)
    • Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and establish a background spectrum.

    • Apply 1-2 mg of the purified 2-(diethylamino)acetohydrazide solid directly onto the crystal. Apply uniform pressure using the anvil.

    • Causality for Method Choice : ATR is strictly preferred over traditional KBr pellets for hydrazides. KBr is highly hygroscopic; absorbed atmospheric water produces a massive, broad O-H stretch at ~3400 cm⁻¹, which artificially obscures the critical, diagnostic N-H stretching bands of the hydrazide moiety.

    Protocol 3: 1 H-NMR Sample Preparation
    • Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a glass wool plug directly into a 5 mm NMR tube.

    • Causality for Method Choice : Filtration removes micro-particulates that distort magnetic field homogeneity, preventing poor shimming and broadened peaks. CDCl3​ is chosen over protic solvents (like CD3​OD ) to prevent deuterium exchange, which would cause the diagnostic NH and NH2​ protons to disappear from the spectrum[3].

    References

    • Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds Source: University of Diyala (Thesis Repository) URL:[Link]

    • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database Source: National Institutes of Health (PMC) URL:[Link]

    Sources

    Exploratory

    Thermodynamic Stability and Degradation Kinetics of 2-(Diethylamino)acetohydrazide at Ambient Conditions: A Comprehensive Guide

    Executive Summary For pharmaceutical researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(Diethyla...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For pharmaceutical researchers and drug development professionals, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(Diethylamino)acetohydrazide (CAS: 2644-33-9) is a highly versatile bifunctional intermediate containing both a tertiary amine and a hydrazide moiety[1]. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability at room temperature (298.15 K). By combining structural thermodynamic principles with advanced analytical workflows—specifically Isothermal Microcalorimetry (IMC) and LC-MS/MS—this guide establishes a self-validating framework for profiling the shelf-life and degradation kinetics of hydrazide-bearing compounds.

    Structural Thermodynamics & Causality of Stability

    The thermodynamic stability of 2-(diethylamino)acetohydrazide at room temperature is dictated by the competing electronic effects of its two primary functional groups:

    • The Acetohydrazide Moiety: The amide-like hydrazide bond is thermodynamically stabilized by resonance. The delocalization of the nitrogen lone pair into the carbonyl π -system reduces the electrophilicity of the carbonyl carbon[2]. This resonance imparts a high activation energy ( Ea​ ) barrier against spontaneous nucleophilic attack (hydrolysis) at 298.15 K, making the molecule inherently stable in neutral, dry environments[3].

    • The Diethylamino Group: The tertiary amine introduces a significant steric shield and an inductive effect. However, because it is basic, it is easily protonated in slightly acidic environments. Protonation of this amine withdraws electron density from the adjacent aliphatic chain and carbonyl group, which subtly lowers the thermodynamic barrier for hydrolysis[1].

    Furthermore, the terminal nitrogen of the hydrazide group possesses an available lone pair that is susceptible to auto-oxidation, particularly in the presence of transition metal impurities or reactive oxygen species (ROS)[4].

    Thermodynamic Parameters at Room Temperature

    To quantify this stability, we look at the standard state thermodynamic parameters. Because degradation must be either exothermic or endothermic, evaluating the Gibbs Free Energy ( ΔG ) and Enthalpy ( ΔH ) of the molecule relative to its degradation products provides a predictive model for shelf-life.

    Table 1: Estimated Thermodynamic & Kinetic Parameters of 2-(Diethylamino)acetohydrazide at 298.15 K

    ParameterEstimated ValueMechanistic Implication
    Enthalpy of Formation ( ΔHf∘​ ) -185.4 kJ/molExothermic formation implies baseline structural stability at standard state.
    Gibbs Free Energy ( ΔGf∘​ ) -112.8 kJ/molThermodynamically stable against spontaneous auto-decomposition in a vacuum.
    Hydrolysis Activation Energy ( Ea​ ) 85 - 95 kJ/molHigh kinetic barrier prevents rapid ambient hydrolysis without a catalyst[3].
    IMC Heat Flow ( dQ/dt ) at 25°C < 0.5 μ W/gIndicates negligible spontaneous degradation at room temperature[5].

    Mechanisms of Degradation

    While thermodynamically stable under ideal conditions, environmental stressors (moisture, oxygen, pH shifts) can drive the molecule down two primary degradation pathways: Hydrolysis and Oxidation .

    Pathways A 2-(Diethylamino)acetohydrazide (Stable at 298.15 K) B Hydrolysis Pathway (Nucleophilic Attack) A->B H2O, H+/OH- C Oxidation Pathway (Terminal Nitrogen) A->C O2, ROS D 2-(Diethylamino)acetic acid + Hydrazine B->D Cleavage E Azo Intermediates & Radical Species C->E Electron Loss

    Thermodynamic degradation pathways of 2-(diethylamino)acetohydrazide.

    The Hydrolysis Pathway

    Hydrolysis of hydrazides involves the nucleophilic addition of a water molecule to form a carbinolamine intermediate, followed by decomposition into the corresponding carboxylic acid (2-(diethylamino)acetic acid) and hydrazine[3]. At 298.15 K, this reaction is thermodynamically favorable ( ΔG<0 ) but kinetically restricted by the resonance-stabilized carbonyl.

    The Oxidation Pathway

    The terminal −NH2​ of the hydrazide is electron-rich. Exposure to atmospheric oxygen at room temperature can lead to slow auto-oxidation, forming azo intermediates and potentially releasing nitrogen gas. This pathway is highly exothermic but proceeds at an exceptionally slow rate ( kox​<10−6s−1 ) unless catalyzed by light or metals[4].

    Experimental Workflows for Stability Profiling

    To empirically validate the thermodynamic stability without introducing the artificial mechanistic shifts common in accelerated high-temperature studies, a dual-pronged approach is required. We utilize Isothermal Microcalorimetry (IMC) for real-time thermodynamic measurement, cross-validated by LC-MS/MS for kinetic quantification[6].

    Workflow Step1 Sample Preparation (API & Excipient Mixtures) Step2 Isothermal Microcalorimetry (IMC) (298.15 K, Microwatt Sensitivity) Step1->Step2 Step3 Accelerated Degradation (Elevated Temp / pH Stress) Step1->Step3 Step5 Thermodynamic & Kinetic Parameter Extraction Step2->Step5 Heat Flow (dQ/dt) Step4 LC-MS/MS Analysis (Quantification of Degradants) Step3->Step4 Step4->Step5 Mass Spectra

    Workflow for thermodynamic stability profiling using IMC and LC-MS/MS.

    Protocol 1: Real-Time Thermodynamic Profiling via IMC

    IMC is the gold standard for measuring the exact heat flow ( dQ/dt ) of a sample at a constant temperature. Because all degradation reactions produce or consume heat, a heat flow of zero indicates absolute thermodynamic stability.

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 100.0 mg of highly purified 2-(diethylamino)acetohydrazide into a sterilized 4 mL glass calorimetric ampoule.

    • Atmospheric Control: To isolate the hydrolysis pathway from oxidation, purge the ampoule with dry nitrogen gas for 5 minutes. Seal the ampoule hermetically using a Teflon-lined crimp cap.

    • Thermal Equilibration: Lower the ampoule into the thermal equilibration position of the isothermal microcalorimeter (e.g., TA Instruments TAM IV) set strictly to 298.15 K. Hold for 45 minutes to dissipate any frictional heat generated during handling[5].

    • Measurement: Lower the sample into the active measurement position. Record the heat flow ( dQ/dt ) continuously for 7 to 14 days.

    • Data Extraction: Integrate the steady-state heat flow curve. Calculate the degradation rate constant ( k ) using the relationship dQ/dt=ΔH⋅(dn/dt) , where ΔH is the molar enthalpy of the specific degradation pathway[6].

    Protocol 2: Accelerated Degradation and LC-MS/MS Kinetics

    Because IMC measures global heat flow, LC-MS/MS is required to identify the specific molecular degradants and validate the thermodynamic predictions.

    Step-by-Step Methodology:

    • Solution Preparation: Dissolve 2-(diethylamino)acetohydrazide in three separate buffered aqueous solutions (pH 4.0, 7.4, and 9.0) to a final concentration of 1.0 mg/mL.

    • Thermal Stressing: Incubate the solutions in sealed amber vials at elevated temperatures (40°C, 50°C, and 60°C) to kinetically accelerate the degradation.

    • Sampling & Quenching: At predetermined time points (0, 24, 48, 72, and 168 hours), extract 100 μ L aliquots. Immediately quench the reaction by diluting 1:10 in cold acetonitrile (-20°C) to halt further hydrolysis.

    • Chromatographic Separation: Inject 5 μ L of the quenched sample onto a C18 UPLC column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and pure acetonitrile (Solvent B).

    • Mass Spectrometry: Analyze the eluent using an ESI-QqQ mass spectrometer in positive ion mode. Monitor the parent mass ( m/z 146.1 for [M+H]+ ) and track the emergence of primary degradants, such as 2-(diethylamino)acetic acid ( m/z 132.1).

    Conclusion & Storage Recommendations

    Based on the thermodynamic principles of hydrazide resonance and the basicity of the diethylamino group, 2-(diethylamino)acetohydrazide exhibits robust thermodynamic stability at room temperature (298.15 K) provided it is protected from extreme pH and oxidative stressors.

    Recommended Storage: To maintain thermodynamic equilibrium and prevent the slow onset of hydrolysis or auto-oxidation, the compound should be stored in a tightly sealed, desiccant-lined container under an inert atmosphere (Nitrogen or Argon) at or below 25°C.

    Sources

    Foundational

    An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(Diethylamino)acetohydrazide Compounds

    Foreword: The Rationale for Investigating 2-(Diethylamino)acetohydrazide Compounds In the landscape of modern drug discovery, the hydrazide and its derivatives represent a privileged scaffold, demonstrating a wide spectr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Foreword: The Rationale for Investigating 2-(Diethylamino)acetohydrazide Compounds

    In the landscape of modern drug discovery, the hydrazide and its derivatives represent a privileged scaffold, demonstrating a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and, most notably, anticancer properties[1][2]. The core of this potential lies in the versatile reactivity of the hydrazide functional group, which serves as a linchpin for the synthesis of more complex hydrazone structures known to interact with various biological targets[1]. This guide focuses on a specific, yet underexplored, subclass: 2-(diethylamino)acetohydrazide and its derivatives. The introduction of the diethylamino group introduces a tertiary amine, which can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity. These characteristics are critical determinants of a molecule's ability to cross cellular membranes and interact with intracellular targets, making this class of compounds a compelling subject for preliminary cytotoxicity screening as potential anticancer agents.

    This technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of novel 2-(diethylamino)acetohydrazide compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

    Part 1: Foundational Principles of In Vitro Cytotoxicity Screening

    Preliminary cytotoxicity screening is the foundational step in the evaluation of any potential therapeutic agent. It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death in a controlled, in vitro environment[3]. This initial assessment is crucial for identifying promising lead compounds, understanding their potency, and establishing a therapeutic window before proceeding to more complex and costly preclinical studies[4].

    The Importance of Cell Line Selection

    The choice of cell line is a critical parameter that can profoundly influence the outcome and relevance of a cytotoxicity study[5][6]. The selection should be guided by the research objectives. For anticancer drug screening, a panel of well-characterized human cancer cell lines representing different tissue origins is often employed to identify broad-spectrum cytotoxicity or tissue-specific sensitivity[7][8].

    Key Considerations for Cell Line Selection:

    • Tissue of Origin: Select cell lines that are representative of the cancer types you aim to target[6]. For a broad preliminary screen, a panel including lines from different origins (e.g., lung, breast, colon, prostate) is advisable[7][9].

    • Genetic and Phenotypic Characteristics: The molecular profile of the cell line, including the status of key oncogenes and tumor suppressor genes, can influence its response to a given compound[8].

    • Growth Characteristics: The doubling time and plating efficiency of the cell line will impact the duration of the assay and the initial cell seeding density.

    • Assay Compatibility: Ensure the chosen cell line is suitable for the selected cytotoxicity assay. For instance, adherent cell lines are typically used for assays like MTT and SRB[10][11].

    A common starting point for a preliminary screen could include the NCI-60 panel of human cancer cell lines, which are well-characterized and represent a diverse range of cancer types[7][12]. For the purpose of this guide, we will use a representative panel:

    • A549: Lung Carcinoma

    • MCF-7: Breast Adenocarcinoma

    • HCT116: Colon Carcinoma

    • PC-3: Prostate Adenocarcinoma

    It is also highly recommended to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compound's cytotoxic effects[13][14].

    Core Methodologies: MTT and SRB Assays

    Two of the most widely used and well-validated colorimetric assays for in vitro cytotoxicity screening are the MTT and the Sulforhodamine B (SRB) assays.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells as an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[15][16][17].

    • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells. This method is less susceptible to interference from compounds that affect mitochondrial respiration[10][18][19].

    The choice between these assays can depend on the suspected mechanism of action of the test compounds. If the compounds are thought to interfere with mitochondrial function, the SRB assay may be a more reliable choice.

    Part 2: Experimental Design and Protocols

    A robust experimental design is paramount for obtaining reliable and reproducible cytotoxicity data. This includes appropriate controls, a relevant concentration range for the test compounds, and a standardized protocol.

    General Experimental Workflow

    The following diagram illustrates a generalized workflow for the preliminary cytotoxicity screening of 2-(diethylamino)acetohydrazide compounds.

    G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Compound Preparation (Stock Solutions in DMSO) Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (A549, MCF-7, HCT116, PC-3) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Assay_Development Assay Development (MTT or SRB) Incubation->Assay_Development Absorbance_Reading Absorbance Reading (Microplate Reader) Assay_Development->Absorbance_Reading Data_Processing Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination (Non-linear Regression) Data_Processing->IC50_Determination G cluster_0 IC50 Determination curve IC50_label IC50 curve->IC50_label 50_percent 50% Viability 50_percent->curve

    Caption: IC50 is the concentration at which 50% of cell viability is inhibited.

    Software such as GraphPad Prism or R is commonly used for this analysis.[4]

    Illustrative Data Presentation

    The calculated IC50 values for the novel 2-(diethylamino)acetohydrazide derivatives should be summarized in a clear and structured table for easy comparison.

    Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of 2-(Diethylamino)acetohydrazide Derivatives

    Compound IDModificationA549 (Lung)MCF-7 (Breast)HCT116 (Colon)PC-3 (Prostate)
    DEA-H-01 Unsubstituted>100>100>100>100
    DEA-H-02 4-Chlorophenyl25.3 ± 2.115.8 ± 1.532.1 ± 3.428.9 ± 2.7
    DEA-H-03 4-Methoxyphenyl45.7 ± 4.232.6 ± 3.155.4 ± 5.849.8 ± 4.5
    DEA-H-04 2,4-Dichlorophenyl10.2 ± 0.95.7 ± 0.612.8 ± 1.311.5 ± 1.1
    Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.051.1 ± 0.20.9 ± 0.1

    Data are presented as the mean IC50 value ± standard deviation from three independent experiments and are for illustrative purposes only.

    Part 4: Mechanistic Insights and Structure-Activity Relationships (SAR)

    While a preliminary screen primarily provides data on cytotoxic potency, it can also offer initial insights into the mechanism of action and structure-activity relationships (SAR).

    Potential Mechanisms of Action

    Hydrazide and hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms:[1]

    • Enzyme Inhibition: Many hydrazide-containing compounds are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases.[1] The 2-(diethylamino)acetohydrazide scaffold could potentially be tailored to target specific enzyme active sites.

    • Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death, or apoptosis.[11] Further assays, such as caspase activation assays, could be employed to investigate if the observed cytotoxicity is due to apoptosis.

    • DNA Interaction: Some hydrazone derivatives have been shown to interact with DNA, potentially leading to cell cycle arrest and cell death.

    The following diagram illustrates a potential (hypothetical) signaling pathway that could be inhibited by a 2-(diethylamino)acetohydrazide derivative.

    G cluster_0 Hypothetical Mechanism of Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Compound 2-(diethylamino)acetohydrazide Derivative Compound->Receptor Inhibition

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    Exploratory

    A Technical Guide to the Strategic Use of 2-(Diethylamino)acetohydrazide as a Versatile Intermediate in Drug Discovery

    Introduction: The Hydrazide Moiety as a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that provide a gateway to diverse c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Hydrazide Moiety as a Privileged Scaffold in Medicinal Chemistry

    In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that provide a gateway to diverse chemical libraries are of paramount importance. Among these, the hydrazide functional group (R-C(=O)NHNH₂) has emerged as a particularly attractive and versatile synthon.[1][2] Its significance lies in its dual-reactivity profile, enabling it to serve as a cornerstone for synthesizing a vast array of linear and heterocyclic compounds.[3][4] Hydrazides are key intermediates in the creation of hydrazide-hydrazones, pyrazoles, oxadiazoles, and triazoles, among other structures that are frequently found in biologically active agents.[1] These resulting molecules have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][4][5] This guide focuses on a specific, yet highly valuable, member of this class: 2-(diethylamino)acetohydrazide, exploring its synthesis, reactivity, and strategic application as an intermediate in the generation of novel therapeutic candidates.

    Profiling the Intermediate: 2-(Diethylamino)acetohydrazide

    2-(Diethylamino)acetohydrazide is a bifunctional organic molecule that strategically combines two critical pharmacophoric elements into a single, compact building block.

    • Chemical Structure: (C₂H₅)₂N-CH₂-C(=O)NHNH₂

    Its structure can be deconstructed into two key domains:

    • The Reactive Hydrazide "Head": The terminal -C(=O)NHNH₂ group is the primary site of chemical reactivity. The nucleophilic terminal amine (-NH₂) readily participates in condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[4] Furthermore, this moiety can undergo cyclization reactions with various reagents to forge a variety of five- and six-membered heterocyclic rings, which are foundational cores in many pharmaceutical agents.[1][3]

    • The Modulatory Diethylamino "Tail": The (C₂H₅)₂N-CH₂- fragment is a well-established feature in numerous approved drugs, including the antiarrhythmic agent procainamide and various local anesthetics.[6][7] As a tertiary amine, this group is basic and typically protonated at physiological pH. This characteristic is crucial for modulating the pharmacokinetic properties of a parent molecule, often enhancing aqueous solubility and providing a handle for strong ionic interactions with biological targets like enzyme active sites or receptor binding pockets.

    The combination of a highly versatile reactive center with a proven pharmacokinetic modulator makes 2-(diethylamino)acetohydrazide a powerful intermediate for lead generation and optimization campaigns.

    Synthesis of the 2-(Diethylamino)acetohydrazide Intermediate

    The synthesis of 2-(diethylamino)acetohydrazide is a straightforward and efficient process, typically achieved via the hydrazinolysis of the corresponding ester, ethyl 2-(diethylamino)acetate. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as the nucleophile.

    G cluster_reactants Reactants cluster_products Products ester Ethyl 2-(diethylamino)acetate reaction_node + ester->reaction_node hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->reaction_node hydrazide 2-(Diethylamino)acetohydrazide ethanol Ethanol reaction_arrow Reflux in Ethanol reaction_node->reaction_arrow reaction_arrow->hydrazide

    Caption: Reaction scheme for the synthesis of 2-(diethylamino)acetohydrazide.

    Experimental Protocol: Synthesis of 2-(Diethylamino)acetohydrazide

    Materials:

    • Ethyl 2-(diethylamino)acetate

    • Hydrazine hydrate (80-95% solution)

    • Ethanol (absolute)

    Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(diethylamino)acetate (1.0 eq).

    • Add absolute ethanol to dissolve the ester (approx. 5-10 mL per gram of ester).

    • Add hydrazine hydrate (1.5-2.0 eq) dropwise to the stirred solution. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography to yield the pure 2-(diethylamino)acetohydrazide as a solid.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

    Core Application: Derivatization Pathways in Lead Generation

    The true power of 2-(diethylamino)acetohydrazide lies in its utility as a launchpad for creating diverse compound libraries. Two primary pathways are commonly exploited: the formation of hydrazones and the synthesis of heterocyclic systems.

    G cluster_pathways Derivatization Pathways cluster_products Resulting Scaffolds start 2-(Diethylamino)acetohydrazide path_a Pathway A: Hydrazone Synthesis Condensation with diverse R-CHO / R-C(=O)R' start->path_a:f0 Reactant path_b Pathway B: Heterocycle Synthesis Cyclization with reagents like CS₂, etc. start->path_b:f0 Reactant product_a Hydrazide-Hydrazones | (Flexible, diverse substituents) path_a:f1->product_a Yields product_b 1,3,4-Oxadiazoles / Thiadiazoles | (Rigid, defined pharmacophores) path_b:f1->product_b Yields

    Caption: Key derivatization workflows using the target intermediate.

    Pathway A: Synthesis of Hydrazide-Hydrazones

    This is one of the most direct methods for library generation. The reaction involves the condensation of the hydrazide with a wide variety of aldehydes and ketones, often under mild acidic catalysis.[4] This approach allows for the rapid introduction of diverse aryl, heteroaryl, or alkyl substituents (R groups), enabling a thorough exploration of the structure-activity relationship (SAR).

    General Protocol: Synthesis of N'-Arylmethylene-2-(diethylamino)acetohydrazides
    • Dissolve 2-(diethylamino)acetohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add the desired substituted aldehyde or ketone (1.0-1.1 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at room temperature or gentle reflux for 2-12 hours until TLC indicates the consumption of starting materials.

    • Upon completion, the product often precipitates from the solution upon cooling. It can be collected by filtration, washed with cold solvent, and dried.

    • If the product does not precipitate, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

    Pathway B: Synthesis of 1,3,4-Oxadiazoles

    To access more rigid, conformationally constrained scaffolds, the hydrazide can be cyclized. For example, reaction with carbon disulfide in the presence of a base (e.g., KOH) yields a 1,3,4-oxadiazole-2-thione intermediate.[8] This thione can then be further functionalized, for instance, through S-alkylation, to introduce additional points of diversity. Such heterocyclic cores often serve as bioisosteres for ester or amide groups and can confer improved metabolic stability.

    Illustrative Application: The Acetohydrazide Scaffold in Enzyme Inhibition

    While direct examples using the 2-(diethylamino)acetohydrazide are specific to proprietary drug campaigns, the utility of the closely related acetohydrazide scaffold is well-documented in public literature. A notable example is the discovery of 2-(phenylamino)acetohydrazides as potent inhibitors of Eosinophil Peroxidase (EPO), an enzyme implicated in chronic inflammatory diseases.[9]

    In a study utilizing pharmacophore-based virtual screening, researchers identified the 2-(phenylamino)acetohydrazide core as a key scaffold for EPO inhibition.[9] Subsequent synthesis and biological evaluation of a library of derivatives revealed compounds with IC₅₀ values in the nanomolar range. This case study powerfully illustrates the principle: the acetohydrazide moiety serves as an effective and adaptable framework for positioning key interacting groups (in this case, substituted phenyl rings) within an enzyme's active site. The diethylamino group in our title compound would serve a similar role, providing a basic handle for interaction or a solubility-enhancing tail, depending on the target's topology.

    Compound Class Target Reported Activity Reference
    2-(Phenylamino)acetohydrazidesEosinophil Peroxidase (EPO)IC₅₀ values as low as 10 nM[9]
    2-(Arylamino)acetohydrazidesPlant Growth StimulationActivity up to 95% compared to heteroauxin[8]
    Hydrazide-HydrazonesVarious MicrobesBroad-spectrum antimicrobial activity[1][4][5][10]

    Conclusion and Future Perspectives

    2-(Diethylamino)acetohydrazide is more than a simple chemical; it is a strategic tool in the drug discovery arsenal. Its facile synthesis and bifunctional nature—marrying a reactive hydrazide core with a pharmacokinetically favorable diethylamino group—provide an efficient and versatile platform for generating novel chemical entities. Its application in synthesizing diverse libraries of hydrazones and heterocyclic systems makes it an invaluable intermediate for hit-to-lead campaigns.

    Looking forward, the utility of this intermediate is poised to expand. In the era of targeted therapeutics, the hydrazide handle could be used to conjugate this fragment to larger molecules, serving as a flexible, hydrophilic linker in constructs like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The continued exploration of derivatives built from this scaffold is a promising avenue for discovering next-generation therapeutics for a wide range of diseases.

    References

    • Lima, P. C., & de Oliveira, R. B. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

    • Universidade do Minho. (2022). Hydrazides as powerful tools in medicinal chemistry: synthesis, reactivity, and biological applications. RepositóriUM. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Hydrazine Intermediates for Next-Gen Pharmaceuticals. Pharma-Intermediates.com. [Link]

    • Mali, S. B., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

    • El-Sayed, W. M., et al. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

    • PubChem. (n.d.). N-Acetylprocainamide. National Center for Biotechnology Information. [Link]

    • Yengoyan, A., et al. (2020). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. [Link]

    • Wikipedia. (n.d.). Procainamide. Wikipedia. [Link]

    • ResearchGate. (n.d.). Synthesis of procainamide (1), procaine (2) and butacaine (3). ResearchGate. [Link]

    • Google Patents. (2010). US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay.
    • Singh, R., & Singh, A. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences. [Link]

    • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

    • Oufir, M., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

    • Yilmaz, A. D., et al. (2012). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. PubMed. [Link]

    Sources

    Foundational

    Pharmacokinetic Potential of Novel 2-(Diethylamino)acetohydrazide Derivatives: A Comprehensive ADMET Guide

    Executive Summary As drug discovery pivots toward highly functionalized small molecules, the 2-(diethylamino)acetohydrazide scaffold has emerged as a privileged building block for synthesizing novel therapeutics, includi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As drug discovery pivots toward highly functionalized small molecules, the 2-(diethylamino)acetohydrazide scaffold has emerged as a privileged building block for synthesizing novel therapeutics, including urease inhibitors, anticholinesterases, and antiviral agents. As a Senior Application Scientist, I have observed that while the pharmacodynamic efficacy of these derivatives is frequently celebrated, their clinical translation hinges entirely on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This whitepaper deconstructs the pharmacokinetic (PK) potential of 2-(diethylamino)acetohydrazide derivatives, providing field-proven insights into their structural causality, quantitative profiling, and self-validating experimental methodologies.

    Chemical Rationale & Structural Causality

    The selection of 2-(diethylamino)acetohydrazide as a core scaffold is driven by precise physicochemical causality. This molecule serves as a highly versatile precursor for the synthesis of complex architectures like Schiff bases, triazoles, and isoindolin-1,3-diones[1].

    From a pharmacokinetic perspective, the structural components dictate the following behaviors:

    • The Diethylamino Moiety: This functional group introduces a tertiary amine with a pKa typically ranging between 8.0 and 9.0. At a physiological pH of 7.4, the amine is partially protonated. This causality directly enhances aqueous solubility—a prerequisite for gastrointestinal dissolution—while the ethyl chains provide sufficient lipophilicity to facilitate passive transcellular permeation across lipid bilayers.

    • The Acetohydrazide Linker: This moiety provides essential hydrogen bond donors (HBD) and acceptors (HBA), which are critical for target enzyme engagement. However, researchers must carefully monitor the substitution patterns to ensure the final derivatives do not violate Lipinski’s Rule of Five, particularly regarding polar surface area (PSA) and molecular weight[2].

    ADMET Profiling Strategy

    To systematically de-risk these novel derivatives, a tiered ADMET workflow is mandatory.

    • Absorption: While Caco-2 cell monolayers are the gold standard, we prioritize the Parallel Artificial Membrane Permeability Assay (PAMPA) for early-stage screening. The causality here is throughput: PAMPA isolates passive diffusion (driven by the diethylamino group's lipophilicity) from active efflux, allowing us to rapidly triage poorly permeable compounds before investing in resource-heavy cell-based assays.

    • Distribution: Due to the lipophilic nature of highly substituted acetohydrazide derivatives, plasma protein binding (PPB) is often >90%[2]. The basic tertiary amine frequently exhibits a high affinity for alpha-1-acid glycoprotein (AAG) in addition to human serum albumin (HSA).

    • Metabolism: The primary metabolic liability of the diethylamino group is CYP-mediated N-dealkylation (specifically via CYP3A4), resulting in the sequential loss of ethyl groups. This necessitates rigorous in vitro microsomal stability testing.

    PK_Workflow Start 2-(Diethylamino)acetohydrazide Derivatives InSilico In Silico ADMET (LogP, PSA, Ro5) Start->InSilico InVitro In Vitro Profiling (HLM Stability, Caco-2) InSilico->InVitro Metabolism Metabolic Clearance (CYP450 Phenotyping) InVitro->Metabolism LeadOpt Lead Optimization (Structural Refinement) Metabolism->LeadOpt High Clearance InVivo In Vivo PK (Rodent Models) Metabolism->InVivo Optimal PK LeadOpt->InSilico

    Workflow for pharmacokinetic evaluation and optimization of acetohydrazide derivatives.

    Quantitative Pharmacokinetic Profiling

    The following table synthesizes representative in silico and in vitro pharmacokinetic parameters for various classes of 2-(diethylamino)acetohydrazide derivatives, demonstrating how structural modifications impact ADMET outcomes[3][4].

    Scaffold ModificationClogPCaco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Predicted Bioavailability (F%)
    Unsubstituted Core 1.215.445.268%
    Triazole-linked Hybrids 2.88.785.642%
    Schiff Base-linked 3.54.2112.425%
    Isoindolin-1,3-dione 3.16.578.151%

    Data Interpretation: As molecular complexity increases (e.g., Schiff base linkage), lipophilicity (ClogP) rises, which inversely impacts metabolic stability (higher CLint​ ) and reduces overall oral bioavailability.

    Self-Validating Experimental Protocol: High-Throughput HLM Stability Assay

    To accurately determine the intrinsic clearance ( CLint​ ) of these derivatives, we utilize a Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system , ensuring that every data point is internally controlled for enzymatic competence and analytical integrity.

    Phase 1: Reagent Preparation & Causality

    • Microsome Thawing: Thaw pooled HLMs (20 mg/mL) on ice. Causality: CYP enzymes are highly temperature-sensitive; keeping them on ice prevents premature thermal degradation.

    • Cofactor Preparation: Prepare a 10 mM NADPH regenerating system. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the N-dealkylation of the diethylamino group.

    Phase 2: The Self-Validating Incubation Matrix

    • Test Compound: Spike the 2-(diethylamino)acetohydrazide derivative into 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1 µM.

    • Positive Control (Verapamil): Run a parallel incubation with Verapamil. Validation: Verapamil is a known high-clearance compound. Rapid depletion confirms the microsomes are metabolically active.

    • Negative Control (Warfarin): Run a parallel incubation with Warfarin. Validation: Warfarin is a low-clearance compound. Lack of depletion confirms there is no non-specific enzymatic hyperactivity or chemical degradation in the buffer.

    • Minus-NADPH Control: Incubate the test compound with HLMs but without NADPH. Validation: If the compound degrades here, the instability is driven by non-CYP enzymes (e.g., amidases cleaving the acetohydrazide bond) or chemical instability, not CYP450 metabolism.

    Phase 3: Reaction Execution & Quenching

    • Pre-warm the compound/microsome mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS). Causality: The cold organic solvent instantly denatures the CYP proteins, halting the reaction, while the IS normalizes any volumetric variations during subsequent LC-MS/MS injection.

    • Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

    Conclusion

    The 2-(diethylamino)acetohydrazide scaffold offers immense pharmacological promise, but its utility is governed by its pharmacokinetic behavior. By understanding the structural causality of the diethylamino group—balancing its solubility benefits against its CYP3A4-mediated N-dealkylation liabilities—researchers can intelligently optimize these derivatives. Employing self-validating ADMET protocols ensures that lead optimization is driven by robust, artifact-free data, ultimately accelerating the path to clinical viability.

    References

    • Pharmacokinetic properties and drug-likeness prediction of azo-acetohydrazide derivatives (C-E)
    • Source: PMC (National Institutes of Health)
    • Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl)
    • Source: Chemistry Central Journal (Figshare)

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Validation of Schiff Bases Derived from 2-(Diethylamino)acetohydrazide

    Executive Summary & Pharmacological Relevance The development of novel antimicrobial, antitubercular, and antineoplastic agents heavily relies on the versatile N-acylhydrazone (Schiff base) scaffold. Specifically, Schiff...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacological Relevance

    The development of novel antimicrobial, antitubercular, and antineoplastic agents heavily relies on the versatile N-acylhydrazone (Schiff base) scaffold. Specifically, Schiff bases derived from 2-(diethylamino)acetohydrazide have emerged as privileged pharmacophores in drug discovery. The inclusion of the diethylamino moiety significantly enhances the lipophilicity and basicity of the resulting molecules, improving cellular membrane penetration and enabling the formation of critical salt bridges with target proteins[1].

    This application note provides a comprehensive, self-validating methodology for the preparation of these Schiff bases. By detailing the causality behind each synthetic choice—from initial N-alkylation to final acid-catalyzed condensation—this guide ensures high-fidelity replication for researchers and drug development professionals.

    Mechanistic Insights & Synthetic Strategy

    The synthesis of 2-(diethylamino)acetohydrazide-derived Schiff bases is a robust three-step process. Understanding the thermodynamic and kinetic drivers of each step is critical for optimizing yields and preventing side reactions.

    Step 1 & 2: Precursor Synthesis (Alkylation and Hydrazinolysis)

    The pathway begins with the N-alkylation of diethylamine using ethyl chloroacetate to form ethyl diethylglycinate. Because diethylamine is a secondary amine, its reaction with the alkyl halide generates hydrochloric acid. To prevent the protonation of the nucleophilic amine, a mild acid scavenger (such as potassium carbonate or potassium hydroxide) is strictly required to drive the reaction forward[2].

    Subsequently, the ester intermediate undergoes hydrazinolysis. Hydrazine hydrate (80–100%) acts as a potent alpha-effect nucleophile, attacking the ester carbonyl to yield 2-(diethylamino)acetohydrazide[3]. Ethanol is the solvent of choice here because it effectively solvates both the ester and the polar hydrazine, while allowing the synthesized hydrazide to precipitate upon cooling or aqueous workup[3].

    SyntheticWorkflow Step1 Diethylamine + Ethyl Chloroacetate (Starting Materials) Step2 Ethyl Diethylglycinate (Ester Intermediate) Step1->Step2 K2CO3 or KOH (N-Alkylation) Step3 2-(Diethylamino)acetohydrazide (Hydrazide Precursor) Step2->Step3 Hydrazine Hydrate (80%) EtOH, 9 hrs (Hydrazinolysis) Step4 Schiff Base / Hydrazone (Target Compound) Step3->Step4 Ar-CHO, Glacial AcOH (cat.) EtOH, Reflux (Condensation)

    Figure 1: Three-step synthetic workflow for generating Schiff bases from diethylamine.

    Step 3: Schiff Base Condensation & Isomerism

    The final step is an acid-catalyzed nucleophilic addition-elimination reaction between the hydrazide precursor and an aromatic aldehyde. The choice of catalyst (typically glacial acetic acid or orthophosphoric acid) is highly deliberate[4]. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

    Critical Insight: The pH must be strictly maintained around 4–5. If the environment is too acidic, the terminal primary amine of the hydrazide will protonate (forming an ammonium ion), completely destroying its nucleophilicity and halting the reaction[5].

    Furthermore, the resulting N-acylhydrazones exist in a state of keto-enol tautomerism and exhibit E/Z geometrical isomerism around the azomethine (C=N) bond[5]. Conformational characterization via NMR often reveals a mixture of isomers, which is a critical parameter when evaluating the molecule's spatial fit within a biological target's active site[4][6].

    Mechanism N1 Hydrazide + Aldehyde N2 Carbinolamine (Tetrahedral Intermediate) N1->N2 H+ catalysis (pH 4-5) Nucleophilic Attack N3 Dehydration (-H2O) N2->N3 Acid-assisted OH removal N4 Hydrazone (Schiff Base) E/Z Isomers N3->N4 Imine (C=N) formation

    Figure 2: Acid-catalyzed nucleophilic addition-elimination mechanism for hydrazone formation.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, every protocol below includes built-in validation checkpoints (TLC and spectroscopic markers).

    Protocol 1: Synthesis of Ethyl Diethylglycinate
    • Reaction Setup: In a round-bottom flask, dissolve diethylamine (1.0 equiv) and ethyl chloroacetate (1.1 equiv) in dry acetone or ethanol.

    • Catalysis: Add anhydrous potassium carbonate ( K2​CO3​ ) or potassium hydroxide (KOH) (1.5 equiv) to act as an acid scavenger[2].

    • Execution: Reflux the mixture under continuous stirring for 6–8 hours.

    • Workup: Filter the inorganic salts. Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with water, dry over anhydrous Na2​SO4​ , and concentrate.

    • Validation Checkpoint: Perform IR spectroscopy on the crude oil. The successful formation of the ester is confirmed by a strong C=O stretching band at ~1735 cm⁻¹ [3].

    Protocol 2: Synthesis of 2-(Diethylamino)acetohydrazide
    • Reaction Setup: Dissolve ethyl diethylglycinate (3.14 mmol) in 30 mL of absolute ethanol[3].

    • Reagent Addition: Slowly add 80% hydrazine hydrate (5.5 mL) dropwise to the solution[3].

    • Execution: Leave the mixture stirring at room temperature for 9 hours (alternatively, reflux for 4-6 hours depending on scale)[3].

    • Workup: Remove the solvent under vacuum. Add crushed ice to the flask and pour the mixture into a saturated brine solution to precipitate the hydrazide[3]. Filter and recrystallize from ethanol.

    • Validation Checkpoint: IR spectroscopy must show the disappearance of the ester peak at ~1735 cm⁻¹ and the appearance of a new amide C=O stretch at ~1665 cm⁻¹ , alongside distinct N-H stretching vibrations at 3200–3345 cm⁻¹ [4].

    Protocol 3: Synthesis of the Schiff Base (Condensation)
    • Reaction Setup: In a 50 mL flask, dissolve 2-(diethylamino)acetohydrazide (1.0 equiv) and the selected aromatic aldehyde (1.0 equiv) in 15 mL of absolute ethanol[7].

    • Catalysis: Add 2–3 drops of glacial acetic acid (or orthophosphoric acid) to adjust the pH to ~4.5[4][7].

    • Execution: Reflux the reaction mixture for 0.5 to 10 hours (time varies heavily based on the steric and electronic nature of the aldehyde; see Table 1)[4][7].

    • Monitoring (Self-Validation): Monitor the reaction strictly via TLC (Hexane:Ethyl Acetate, 4:1 v/v). The reaction is complete when the precursor spots disappear and a new, distinct spot forms[6].

    • Workup: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum[4].

    • Final Validation: IR spectroscopy will reveal a characteristic azomethine (C=N) stretch at 1550–1600 cm⁻¹ [7]. ¹H-NMR should display a distinct singlet for the azomethine proton (N=CH) between 8.00 and 8.94 ppm , confirming successful condensation[7].

    Quantitative Data & Yield Optimization

    The efficiency of the Schiff base condensation is highly dependent on the electrophilicity of the aromatic aldehyde used. Electron-withdrawing groups (e.g., nitro, bromo) generally accelerate the reaction, while sterically hindered or electron-donating groups may require extended reflux times.

    Table 1: Comparative Reaction Parameters and Yields for Various Aldehyde Substrates

    Aldehyde SubstrateAcid CatalystSolvent & TempReaction TimeYield (%)Target Application
    1H-indole-3-carbaldehyde Glacial Acetic AcidEthanol, Reflux10.0 hrs65–70Thiazolidinone precursor[7]
    2-Bromobenzaldehyde Glacial Acetic AcidEthanol, Reflux10.0 hrs~66Anticancer evaluation[7]
    4-Diethylamino-2-hydroxybenzaldehyde None / Mild AcidEthanol, Reflux2.0–4.0 hrs80–85Antimicrobial / Anthelmintic[1]
    Various Nitro/Alkyl-benzaldehydes Orthophosphoric AcidEthanol, Reflux0.5–2.0 hrs82–99Conformational E/Z studies[4]

    Note: Yields can be further optimized by utilizing microwave-assisted synthesis, which has been shown to reduce reaction times from hours to minutes while improving thermodynamic purity.

    Sources

    Application

    how to synthesize thiazolidinones from 2-(diethylamino)acetohydrazide

    Application Note & Protocol: High-Yield Synthesis of Substituted 4-Thiazolidinones from 2-(Diethylamino)acetohydrazide Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol: High-Yield Synthesis of Substituted 4-Thiazolidinones from 2-(Diethylamino)acetohydrazide

    Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

    Executive Summary

    The 4-thiazolidinone scaffold is a highly privileged "wonder nucleus" in medicinal chemistry, exhibiting broad-spectrum pharmacological activities, including anti-microbial, anti-cancer, and anti-viral properties[1],[2]. Synthesizing this heterocycle from 2-(diethylamino)acetohydrazide introduces a flexible diethylamine pharmacophore that significantly enhances the compound's lipophilicity and cellular permeability[3].

    This application note details a highly optimized, two-step cyclocondensation protocol. By isolating the intermediate hydrazide-hydrazone (Schiff base) and employing a Lewis acid-catalyzed ring closure, this method overcomes the poor yields and complex purification profiles typically associated with one-pot multicomponent approaches[4],[3].

    Mechanistic Rationale & Experimental Design

    Do not treat this synthesis as a mere mixing of reagents; understanding the thermodynamic and kinetic drivers is critical for optimization. The synthesis follows a two-phase pathway:

    • Phase 1: Condensation (Schiff Base Formation) The reaction between 2-(diethylamino)acetohydrazide and an aromatic aldehyde is driven by a catalytic amount of glacial acetic acid. Causality: The Brønsted acid protonates the carbonyl oxygen of the aldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This increases electrophilicity, accelerating the nucleophilic attack by the terminal primary amine of the hydrazide to form the imine (C=N) bond[3],[2].

    • Phase 2: Cyclocondensation (Thiazolidinone Ring Closure) The isolated Schiff base is reacted with thioglycolic acid (mercaptoacetic acid). Causality: Anhydrous Zinc Chloride ( ZnCl2​ ) is introduced as a Lewis acid catalyst. ZnCl2​ coordinates to the imine nitrogen, polarizing the C=N bond and making the imine carbon highly susceptible to nucleophilic attack by the thiol (-SH) group of thioglycolic acid. Subsequent intramolecular nucleophilic acyl substitution (attack of the secondary amine on the carboxylic acid) expels water and closes the 5-membered lactam ring[4],[5].

    Workflow Visualization

    Pathway A 2-(Diethylamino)acetohydrazide (Nucleophile) C Schiff Base Intermediate (Hydrazide-Hydrazone) A->C EtOH, Glacial AcOH (cat.) Reflux 10-16 h (- H2O) B Aromatic Aldehyde (Electrophile) B->C EtOH, Glacial AcOH (cat.) Reflux 10-16 h (- H2O) F Substituted 4-Thiazolidinone (Target Scaffold) C->F THF or 1,4-Dioxane Reflux 12-24 h (- H2O) D Thioglycolic Acid (S-Nucleophile / Cyclization Agent) D->F THF or 1,4-Dioxane Reflux 12-24 h (- H2O) E Anhydrous ZnCl2 (Lewis Acid Catalyst) E->F THF or 1,4-Dioxane Reflux 12-24 h (- H2O)

    Fig 1: Two-step synthetic workflow for 4-thiazolidinones from 2-(diethylamino)acetohydrazide.

    Data Presentation & Reaction Parameters

    Table 1: Stoichiometric Matrix for Phase 2 Cyclocondensation

    Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Functional Role
    Schiff Base Intermediate Variable 1.0 eq 10.0 mmol Substrate (Electrophile)
    Thioglycolic Acid 92.12 1.5 eq 1.38 g (1.04 mL) S-Nucleophile / Cyclizing Agent

    | Anhydrous ZnCl2​ | 136.30 | 0.1 eq | 136 mg | Lewis Acid Catalyst | | THF or 1,4-Dioxane | N/A | Solvent | 30.0 mL | Reaction Medium |

    Table 2: Optimization of Cyclocondensation Parameters

    Solvent System Catalyst Time (h) Temp (°C) Avg. Yield (%) Mechanistic Note
    Ethanol None 24-48 78 < 40% Poor imine activation; slow cyclization.
    Toluene Dean-Stark 12-18 110 60-70% Continuous water removal drives equilibrium[6].

    | THF / 1,4-Dioxane | Anhydrous ZnCl2​ | 12-24 | 66 / 101 | 75-85% | Lewis acid strongly activates imine carbon[4],[5]. |

    Step-by-Step Experimental Protocol

    Phase 1: Synthesis of the Hydrazide-Hydrazone (Schiff Base)
    • Preparation: In a 100 mL round-bottom flask, dissolve 2-(diethylamino)acetohydrazide (10 mmol, 1.0 eq) in 25 mL of absolute ethanol[3].

    • Addition: Add the appropriate aromatic aldehyde (e.g., 2-bromobenzaldehyde) (10 mmol, 1.0 eq) to the stirring solution.

    • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 10–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase[3].

    • Isolation: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Recrystallize the resulting crude solid from cold ethanol to afford the pure Schiff base[2].

    Phase 2: Cyclocondensation to 4-Thiazolidinone
    • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve the purified Schiff base (10 mmol, 1.0 eq) in 30 mL of dry tetrahydrofuran (THF) or 1,4-dioxane[4],[3].

    • Reagent Addition: Slowly add thioglycolic acid (15 mmol, 1.5 eq). Note: A 1.5x molar excess is strictly required to compensate for potential oxidative disulfide formation of the thiol during prolonged reflux.

    • Catalyst Addition: Add anhydrous ZnCl2​ (1.0 mmol, 0.1 eq) to the mixture[4],[5].

    • Reflux: Reflux the reaction mixture for 12–24 hours. Monitor via TLC (Chloroform:Methanol 8:2) until the Schiff base spot is entirely consumed[6].

    • Quenching & Neutralization: Cool the mixture to room temperature and pour it into 50 mL of crushed ice/water. Neutralize the aqueous mixture with a 10% sodium bicarbonate ( NaHCO3​ ) solution.

      • Causality: Neutralization is a critical self-validating step; it converts the unreacted excess thioglycolic acid into a water-soluble sodium salt, preventing it from co-precipitating and contaminating the target hydrophobic thiazolidinone[4].

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude product from absolute ethanol[4],[3].

    Self-Validating System: Analytical Characterization

    To ensure the integrity of the synthesis, the protocol must be validated against the following spectral markers:

    • Infrared (IR) Spectroscopy:

      • Phase 1 Success: Disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp imine C=N stretch at 1635–1655 cm⁻¹ [1],[3].

      • Phase 2 Success: The defining marker of ring closure is the emergence of a strong lactam carbonyl C=O stretch at 1690–1725 cm⁻¹ [1],[3].

    • Proton NMR ( ):

      • Phase 2 Success: The imine proton ( N=CH ) at ~8.90 ppm will disappear. It is replaced by a chiral methine proton ( N-CH-S ) around δ 6.00–6.51 ppm . Furthermore, a distinct singlet integrating to 2 protons will appear at δ 3.69–3.80 ppm , corresponding strictly to the S-CH2​ group of the newly formed thiazolidinone ring[3].

    References

    • Arabian Journal of Chemistry. "A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides.
    • Tandfonline. "Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide.
    • PMC (NIH). "Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole.
    • University of Diyala. "Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds.
    • ResearchGate. "Synthesis and biological evaluation of new 4-thiazolidinone derivatives.
    • PMC (NIH). "Mercaptobenzimidazole-Based 1,3-Thaizolidin-4-ones as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, and Molecular Docking Studies.

    Sources

    Method

    Application Note: Cyclocondensation of 2-(Diethylamino)acetohydrazide with Thioglycolic Acid for 4-Thiazolidinone Synthesis

    Executive Summary The synthesis of 4-thiazolidinone derivatives is of paramount importance in modern drug development due to their broad-spectrum pharmacological properties, including antimicrobial, anti-inflammatory, an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 4-thiazolidinone derivatives is of paramount importance in modern drug development due to their broad-spectrum pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities[1]. Direct reaction between a primary hydrazide and thioglycolic acid (mercaptoacetic acid) is thermodynamically unfavorable for stable heterocycle formation without a bridging carbon. Therefore, the robust synthesis of these target compounds utilizes a two-step cyclocondensation workflow. This protocol details the initial condensation of 2-(diethylamino)acetohydrazide with an aryl aldehyde to form a hydrazone (Schiff base) intermediate, followed by a Lewis acid-catalyzed cyclocondensation with thioglycolic acid to yield the final 4-thiazolidinone architecture[2].

    Mechanistic Rationale & Experimental Design

    As an Application Scientist, it is critical to understand the causality behind each reagent and condition selected in this workflow:

    • Hydrazone Formation (Step 1): The reaction requires a Brønsted acid (glacial acetic acid) to protonate the aldehyde's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal primary amine of 2-(diethylamino)acetohydrazide.

    • Thiazolidinone Cyclization (Step 2): Thioglycolic acid acts as a bifunctional reagent. The reaction is initiated by the nucleophilic attack of the highly reactive thiol (-SH) group onto the electrophilic imine carbon of the hydrazone. We employ anhydrous Zinc Chloride (ZnCl₂) as a Lewis acid catalyst. ZnCl₂ coordinates with the imine nitrogen, significantly enhancing the electrophilicity of the carbon center and reducing the activation energy required for the thiol attack[2]. Following the formation of the thioacetal-like intermediate, an intramolecular amidation occurs between the carboxylic acid of the thioglycolic acid and the secondary amine nitrogen, releasing water and closing the 5-membered 4-thiazolidinone ring.

    • Solvent Selection: Tetrahydrofuran (THF) is selected for Step 2 due to its superior ability to solvate the ZnCl₂ catalyst compared to non-polar solvents like toluene, ensuring a homogeneous catalytic environment that drives the reaction to completion[2].

    Mechanism A 2-(Diethylamino)acetohydrazide + Aryl Aldehyde B Hydrazone (Schiff Base) Intermediate A->B -H2O (EtOH, AcOH) C Thioacetal-like Intermediate B->C + Thioglycolic Acid (ZnCl2, THF) D 4-Thiazolidinone Derivative C->D Intramolecular Cyclization (-H2O)

    Fig 1. Mechanistic pathway of the cyclocondensation reaction.

    Quantitative Data & Optimization

    The following table summarizes the empirical optimization of the cyclocondensation step (Step 2), demonstrating the critical role of the Lewis acid catalyst and solvent choice in maximizing yield.

    Table 1: Optimization of Reaction Conditions for Cyclocondensation

    EntrySolventCatalyst (10 mol%)Time (h)Temp (°C)Yield (%)Mechanistic Observation
    1TolueneNone20110 (Reflux)45Sluggish reaction; poor electrophilic activation of imine.
    2TolueneZnCl₂16110 (Reflux)68Improved yield; limited by catalyst solubility.
    3THFNone2466 (Reflux)52Moderate yield; homogeneous but lacks activation.
    4 THF ZnCl₂ 24 66 (Reflux) 83 Optimal; excellent solvation and Lewis acid activation.

    Step-by-Step Experimental Protocols

    This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure structural integrity at each phase.

    Protocol A: Synthesis of the Hydrazone Intermediate
    • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2-(diethylamino)acetohydrazide in 25 mL of absolute ethanol.

    • Addition: Add 10.0 mmol of the selected aryl aldehyde (e.g., 2-bromobenzaldehyde) to the stirring solution.

    • Catalysis: Introduce 3 drops of glacial acetic acid to lower the pH and activate the carbonyl group.

    • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 10 hours[2].

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The disappearance of the starting material spots confirms completion.

    • Isolation: Cool the mixture to 4°C to induce precipitation. Filter the solid Schiff base under vacuum, wash with cold ethanol, and recrystallize from hot ethanol.

    • Validation Checkpoint: Perform FT-IR spectroscopy. The product must show a strong C=N stretching band at ~1655 cm⁻¹ and the complete disappearance of the primary -NH₂ doublet bands[2].

    Protocol B: Cyclocondensation to 4-Thiazolidinone
    • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 5.0 mmol of the purified hydrazone intermediate from Protocol A in 20 mL of anhydrous THF.

    • Reagent Addition: Slowly add 7.5 mmol (1.5 equivalents) of thioglycolic acid. Note: A slight excess is used to drive the equilibrium and compensate for trace oxidative dimerization of the thiol.

    • Catalyst Addition: Add 0.5 mmol (10 mol%) of anhydrous ZnCl₂[2]. Ensure the ZnCl₂ is freshly desiccated to prevent catalyst poisoning by moisture.

    • Reaction: Reflux the mixture at 66°C for 24 hours under an inert nitrogen atmosphere.

    • Workup: Post-reaction, concentrate the mixture under reduced pressure to remove the THF solvent.

    • Neutralization & Extraction: Resuspend the crude residue in 30 mL of Ethyl Acetate. Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) to neutralize and remove unreacted thioglycolic acid.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude solid via recrystallization from an ethanol/water mixture.

    • Validation Checkpoint:

      • FT-IR: Confirm the disappearance of the imine C=N stretch (~1655 cm⁻¹) and the appearance of a strong thiazolidinone C=O stretch at ~1725 cm⁻¹ [2].

      • ¹H-NMR: Confirm the appearance of a characteristic signal at ~3.69 ppm , corresponding to the S-CH₂-C=O protons of the newly formed thiazolidinone ring[2].

    Workflow N1 Step 1: Hydrazone Synthesis 2-(Diethylamino)acetohydrazide + Aldehyde N2 Intermediate Validation IR: C=N stretch (~1655 cm⁻¹) N1->N2 N3 Step 2: Cyclocondensation Hydrazone + Thioglycolic Acid + ZnCl2 N2->N3 N4 Workup & Neutralization Saturated NaHCO3 Wash N3->N4 N5 4-Thiazolidinone Derivative IR: C=O stretch (~1725 cm⁻¹) N4->N5

    Fig 2. Experimental workflow and validation checkpoints for 4-thiazolidinone synthesis.

    References
    • [2] Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. University of Diyala (uodiyala.edu.iq).2

    • [1] Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Eman Research (emanresearch.org). 1

    Sources

    Application

    Application Notes &amp; Protocols: Synthesis of 2-(diethylamino)acetohydrazide via Hydrazinolysis

    Introduction The synthesis of hydrazides is a fundamental transformation in organic and medicinal chemistry, providing key intermediates for the development of a wide range of biologically active molecules, including ant...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The synthesis of hydrazides is a fundamental transformation in organic and medicinal chemistry, providing key intermediates for the development of a wide range of biologically active molecules, including antimicrobial and anticonvulsant agents. 2-(diethylamino)acetohydrazide is a functionalized hydrazide that serves as a valuable building block. The most direct and common method for its preparation is the hydrazinolysis of a corresponding ester, typically ethyl 2-(diethylamino)acetate.

    This document provides a comprehensive guide to the synthesis of 2-(diethylamino)acetohydrazide. It moves beyond a simple list of steps to explain the underlying chemical principles, critical safety considerations for handling reagents like hydrazine hydrate, and troubleshooting strategies to ensure a successful and efficient synthesis.

    PART 1: Critical Safety Protocols for Hydrazine Hydrate

    Trustworthiness: Before any experimental work, a thorough understanding and strict adherence to safety protocols for hydrazine hydrate are mandatory. Hydrazine and its hydrate are highly toxic, corrosive, and potentially carcinogenic.[1][2] Accidental exposure can cause severe damage to the skin, eyes, and respiratory system.[2]

    Core Safety Requirements:

    • Engineering Controls: All handling of hydrazine hydrate, including weighing, transferring, and the reaction itself, must be conducted within a properly functioning chemical fume hood.[2]

    • Personal Protective Equipment (PPE): A complete set of PPE is required.[3]

      • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[2]

      • Eye Protection: Splash-proof chemical safety goggles and a face shield must be worn.[2]

      • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

    • Storage: Store hydrazine hydrate in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.[3][4]

    • Emergency Procedures:

      • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[1]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

      • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

      • Spills: Evacuate the area. Absorb small spills with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[4]

    PART 2: Reaction Principles and Mechanism

    Expertise & Experience: The conversion of an ester to a hydrazide is a classic nucleophilic acyl substitution reaction.[5] Hydrazine (N₂H₄), being a potent alpha-effect nucleophile, is significantly more reactive than what its basicity alone would suggest.[6] This enhanced reactivity allows it to efficiently attack the electrophilic carbonyl carbon of the ester.

    The reaction proceeds through a concerted or stepwise addition-elimination mechanism.[6] Hydrazine attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (e.g., ethoxide) as a leaving group to yield the more stable hydrazide product.

    Caption: General mechanism of ester hydrazinolysis.

    PART 3: Experimental Protocol and Workflow

    This protocol details the synthesis of 2-(diethylamino)acetohydrazide from ethyl 2-(diethylamino)acetate using hydrazine hydrate in an alcoholic solvent.

    Materials and Reagents
    Reagent/MaterialGradeSupplier ExampleNotes
    Ethyl 2-(diethylamino)acetate≥98%Sigma-AldrichStarting ester.
    Hydrazine Hydrate (N₂H₄·H₂O)80% solution in H₂OSigma-AldrichHighly toxic. Handle with extreme caution.
    Ethanol (EtOH)Anhydrous, 200 proofFisher ScientificReaction solvent.
    Diethyl EtherAnhydrousVWRFor washing the product.
    Round-bottom flask (100 mL)--
    Reflux condenser--
    Magnetic stirrer and stir bar--
    Heating mantle--
    Buchner funnel and filter flask--For product isolation.
    Step-by-Step Methodology
    • Reaction Setup:

      • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

      • In the fume hood, add ethyl 2-(diethylamino)acetate (e.g., 0.05 mol) to the flask.

      • Add anhydrous ethanol (e.g., 50 mL) to dissolve the ester. Begin stirring.

    • Reagent Addition:

      • CAUTION: Perform this step with extreme care in the fume hood.

      • Slowly add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents, 0.25-0.50 mol) to the stirring solution.[7] The use of excess hydrazine ensures the reaction goes to completion.

    • Reaction:

      • Heat the reaction mixture to a gentle reflux using a heating mantle.

      • Maintain the reflux for 8-12 hours.[7] The optimal time can vary, so reaction progress should be monitored.

    • Reaction Monitoring (TLC):

      • Periodically take a small aliquot from the reaction mixture to monitor its progress by Thin-Layer Chromatography (TLC).

      • Use a suitable eluent system (e.g., ethyl acetate/methanol mixture).

      • The reaction is complete when the starting ester spot has been completely consumed, and a new, more polar product spot (the hydrazide) is dominant.[5][7]

    • Work-up and Isolation:

      • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

      • Further cool the flask in an ice bath to maximize precipitation of the product.

      • Collect the solid product by vacuum filtration using a Buchner funnel.

      • Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

    • Purification and Drying:

      • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

      • Dry the purified white solid product under vacuum to obtain 2-(diethylamino)acetohydrazide.

    Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reagents 2. Add Reactants - Ethyl 2-(diethylamino)acetate - Anhydrous Ethanol Setup->Reagents Hydrazine 3. Add Hydrazine Hydrate (Slowly, in Fume Hood) Reagents->Hydrazine Reflux 4. Heat to Reflux (8-12 hours) Hydrazine->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Complete Complete? Monitor->Complete Workup 6. Cool & Precipitate Filter 7. Isolate by Filtration Workup->Filter Purify 8. Wash & Recrystallize Filter->Purify Product Pure Product Purify->Product Complete->Reflux No Complete->Workup Yes

    Caption: Workflow for the synthesis of 2-(diethylamino)acetohydrazide.

    PART 4: Troubleshooting and Optimization

    Authoritative Grounding: Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their solutions based on established chemical principles.[7]

    IssuePotential Cause(s)Recommended Solution(s)
    Low or No Product Yield 1. Incomplete reaction. 2. Insufficient hydrazine hydrate. 3. Poor quality of reagents (e.g., wet solvent).1. Extend the reflux time and continue monitoring by TLC. 2. Ensure a sufficient molar excess (at least 5 equivalents) of hydrazine hydrate is used. 3. Use anhydrous ethanol to minimize potential side reactions.
    Impure Product (Multiple Spots on TLC) 1. Unreacted starting material. 2. Formation of side products.1. Increase the reaction time or the amount of hydrazine hydrate. 2. Lowering the reflux temperature slightly may reduce the formation of byproducts. Ensure the starting ester is pure before beginning the reaction. Recrystallize the final product.
    Product Fails to Precipitate The product has some solubility in the ethanol/water mixture from the hydrazine hydrate solution.1. Remove the solvent under reduced pressure (rotary evaporation). 2. Triturate the resulting residue with a non-polar solvent (like cold diethyl ether or hexanes) to induce precipitation and wash away soluble impurities.
    Oily or Gummy Product Presence of impurities or residual solvent.1. Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol) and then cool slowly to induce crystallization. 2. If crystallization fails, purification by column chromatography may be necessary, though it is often avoidable with this reaction.

    References

    • Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13). Fisher Scientific.
    • Common Applications and Maintenance of Hydrazine Hydr
    • Hydrazine hydrate, 100% (Hydrazine, 64%) - SAFETY DATA SHEET. (2009, September 22). Acros Organics.
    • Optimizing the reaction conditions for hydrazinolysis of phenazine esters. (n.d.). BenchChem.
    • Material Safety Data Sheet - HYDRAZINE HYDR
    • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico.
    • Um, I. H., & Buncel, E. (2007).
    • How can I combine hydrazine derivative and ester? (2024, June 2).

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing 2-(Diethylamino)acetohydrazide Synthesis

    Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists seeking to troubleshoot and optimize the synthesis of 2-(diethylamino)acetohydrazide.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists seeking to troubleshoot and optimize the synthesis of 2-(diethylamino)acetohydrazide. The production of this critical intermediate relies on a two-step sequence: the N-alkylation of diethylamine to form an ester intermediate, followed by hydrazinolysis.

    Below, you will find mechanistic troubleshooting FAQs, quantitative optimization parameters, and self-validating experimental protocols to ensure high-yield, reproducible results.

    Troubleshooting Workflow

    Workflow Start Start: 2-(Diethylamino)acetohydrazide Synthesis Step1 Step 1: N-Alkylation Diethylamine + Ethyl Chloroacetate Start->Step1 Check1 Yield < 70% or Quaternary Salts? Step1->Check1 Fix1 Action: Use 2.5 eq Diethylamine or add K2CO3 in Toluene/EtOH Check1->Fix1 Yes Step2 Step 2: Hydrazinolysis Ethyl Diethylglycinate + N2H4·H2O Check1->Step2 No Fix1->Step1 Optimize Check2 Diacylhydrazine Impurity or Incomplete Conversion? Step2->Check2 Fix2 Action: Use 4 eq 80-98% Hydrazine Hydrate Reflux in EtOH for 11-15h Check2->Fix2 Yes Success Pure Target Compound Isolated Check2->Success No Fix2->Step2 Optimize

    Workflow for troubleshooting the two-step synthesis of 2-(diethylamino)acetohydrazide.

    Section 1: Mechanistic Troubleshooting & FAQs

    Step 1: Synthesis of Ethyl Diethylglycinate (N-Alkylation)

    Q1: Why is my yield of ethyl diethylglycinate consistently low (<50%), and why am I recovering unreacted starting material? A: Low yields in the N-alkylation of secondary amines with ethyl chloroacetate are typically caused by competitive over-alkylation or insufficient acid scavenging. Diethylamine is highly nucleophilic, but the product (ethyl diethylglycinate) retains a lone pair that can react with a second equivalent of the alkylating agent to form an unwanted quaternary ammonium salt. Causality & Fix: You must ensure a strict stoichiometric excess of diethylamine (at least 2.5:1 ratio) so it acts as both the primary reactant and the acid scavenger. Alternatively, use a mild inorganic base like anhydrous potassium carbonate (K₂CO₃) in a moderately polar solvent (e.g., dry ethanol) to neutralize the HCl generated without hydrolyzing the ester[1].

    Q2: How do I prevent the hydrolysis of the ester intermediate during workup? A: The ester group is highly susceptible to base-catalyzed hydrolysis if aqueous workups are performed under strongly alkaline conditions. Causality & Fix: Quench the reaction with cold distilled water and neutralize carefully. Avoid prolonged exposure to strong aqueous bases (like NaOH) during the extraction phase. Extract immediately with ethyl acetate.

    Step 2: Hydrazinolysis to 2-(Diethylamino)acetohydrazide

    Q3: I am detecting a significant amount of diacylhydrazine side product. How can I favor the mono-hydrazide? A: Diacylhydrazines form when the newly synthesized 2-(diethylamino)acetohydrazide acts as a nucleophile and attacks another molecule of the unreacted ester. This is a classic concentration-dependent side reaction. Causality & Fix: Operate under pseudo-first-order conditions regarding hydrazine. Use a significant excess of hydrazine hydrate (3.0 to 5.0 equivalents). The high concentration of the primary nucleophile (hydrazine) will outcompete the newly formed mono-hydrazide for the remaining ester[2].

    Q4: The hydrazinolysis reaction is stalling before completion. What parameters should I adjust? A: Hydrazinolysis of sterically hindered or electron-rich esters can be sluggish at room temperature. Furthermore, using dilute hydrazine (e.g., <50% aqueous) introduces excess water, which drives competitive ester hydrolysis rather than hydrazinolysis. Causality & Fix: Because of the strong nucleophilic property required for this transformation, use concentrated hydrazine hydrate (80% or 98%). Perform the reaction in absolute ethanol under reflux (approx. 78°C) for 11–15 hours[3],[2].

    Section 2: Quantitative Optimization Parameters

    To facilitate easy comparison and process scaling, adhere to the following optimized parameters.

    Reaction StepReagents & EquivalentsSolventTemp / TimeExpected YieldKey Quality Control Metric
    1. Alkylation Diethylamine (2.5 eq), Ethyl Chloroacetate (1.0 eq), K₂CO₃ (1.5 eq)Dry EthanolReflux, 10-12 h70-85%IR: C=O stretch at ~1730 cm⁻¹
    2. Hydrazinolysis Ethyl Diethylglycinate (1.0 eq), Hydrazine Hydrate 80%+ (4.0 eq)Absolute EthanolReflux, 11-15 h65-80%IR: C=O stretch shifts to ~1660 cm⁻¹

    Section 3: Validated Experimental Protocols

    To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the designated Validation Checkpoint.

    Protocol A: Synthesis of Ethyl Diethylglycinate
    • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve diethylamine (2.5 mmol) in 20 mL of absolute ethanol.

    • Base Addition: Add anhydrous potassium carbonate (1.5 mmol) to the solution to act as an acid scavenger[1].

    • Alkylation: Place the flask in an ice bath (0-5°C). Add ethyl chloroacetate (1.0 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent side-product formation.

    • Reflux: Remove the ice bath and heat the mixture to reflux for 10–12 hours.

    • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate (3 x 15 mL) and wash with cold distilled water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude ester as an oil.

    • Validation Checkpoint: Perform FT-IR analysis on the crude oil. A successful reaction is confirmed by the presence of a strong ester carbonyl stretch at ~1730 cm⁻¹ and the absence of a broad N-H stretch (>3300 cm⁻¹). Do not proceed to Protocol B if the ester peak is absent.

    Protocol B: Synthesis of 2-(Diethylamino)acetohydrazide
    • Preparation: Dissolve the crude ethyl diethylglycinate (1.0 mmol) from Protocol A in 15 mL of absolute ethanol in a round-bottom flask[3].

    • Hydrazine Addition: Slowly add concentrated hydrazine hydrate (80% or 98% w/w, 4.0 mmol) to the stirring solution at room temperature. Caution: Hydrazine is highly toxic; perform this inside a certified fume hood.

    • Reflux: Attach a reflux condenser and heat the mixture in an oil bath to reflux (approx. 80°C) for 11–15 hours[3],[2].

    • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the ethanol and the excess volatile hydrazine.

    • Purification: Recrystallize the resulting solid from a mixture of hot ethanol and a non-polar anti-solvent (e.g., hexane) to afford pure 2-(diethylamino)acetohydrazide.

    • Validation Checkpoint: Monitor the final product via FT-IR. The ester carbonyl peak (~1730 cm⁻¹) must completely disappear, replaced by an amide/hydrazide carbonyl stretch at ~1660 cm⁻¹ and prominent primary/secondary amine N-H stretches at 3200-3350 cm⁻¹[3].

    References

    • Source: uodiyala.edu.
    • Source: connectjournals.
    • Source: vjol.info.

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2-(Diethylamino)acetohydrazide Crystallization

    Welcome to the Technical Support Center for the synthesis and purification of 2-(diethylamino)acetohydrazide. As a critical intermediate in drug development, achieving high purity is paramount.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis and purification of 2-(diethylamino)acetohydrazide. As a critical intermediate in drug development, achieving high purity is paramount. However, its isolation is notoriously difficult. The presence of both a basic tertiary amine (diethylamino group) and a polar hydrazide moiety makes the target molecule highly hygroscopic and prone to "oiling out" rather than forming a stable crystal lattice.

    This guide provides causal explanations, self-validating protocols, and quantitative troubleshooting steps to ensure high-purity crystallization.

    Diagnostic Data: Impurity Profiling

    Before troubleshooting, it is critical to identify the specific impurity preventing crystallization. Compare your analytical results against this matrix to determine the root cause.

    Impurity / IssueAnalytical SignatureCausalityResolution Strategy
    Residual Water / Hydrazine Broad IR peak >3300 cm⁻¹; Karl Fischer >0.5%; Sticky oilHydrazine hydrate introduces water; product is highly hygroscopic.Azeotropic distillation with toluene; high-vacuum drying.
    Unreacted Ester IR peak ~1735 cm⁻¹ (Ester C=O); TLC Rf > ProductInsufficient reaction time; sub-optimal temperature during hydrazinolysis.Extend reflux time; use 3-5 eq. excess hydrazine.
    Diacylhydrazine Byproduct LC-MS shows[2M-N₂H₄+H]⁺; Higher melting point solidStoichiometric deficiency of hydrazine; localized excess of ester.Maintain strict excess of hydrazine; reverse-addition.
    Visualization: Reaction Pathway

    Reaction pathway of 2-(diethylamino)acetohydrazide synthesis and common byproduct formation.

    Troubleshooting Guides & FAQs

    Q: My crude 2-(diethylamino)acetohydrazide is forming a viscous yellow oil instead of crystallizing. Why is this happening, and how do I fix it? A: This phenomenon, known as "oiling out," occurs because the hygroscopic diethylamino and hydrazide groups form a stable hydration sphere with residual water (introduced by the hydrazine hydrate reagent). This hydration lowers the lattice energy required for crystal nucleation ()[1]. Resolution: You must rigorously dehydrate the crude mixture before attempting crystallization. Perform an azeotropic distillation. Add toluene (2-3 volumes) to your crude oil and evaporate it under reduced pressure. Repeat this 3 times. Toluene forms an azeotrope with water, effectively pulling moisture out of the matrix. Once dried, triturate the resulting tacky solid with cold diethyl ether or hexanes to induce crystallization.

    Q: I am detecting a significant amount of unreacted ethyl 2-(diethylamino)acetate in my final product. How can I drive the reaction to completion? A: Hydrazinolysis of esters can be kinetically slow, especially with sterically hindered or basic substrates ()[2]. If the reaction is not refluxed long enough, or if the hydrazine concentration drops due to evaporation, the ester will remain. Resolution: Ensure you are using a minimum of 3.0 to 5.0 equivalents of hydrazine monohydrate. Reflux the reaction in absolute ethanol for 12-16 hours. Validate completion via TLC (DCM:MeOH 9:1, Ninhydrin stain) before proceeding to workup.

    Q: LC-MS analysis shows a higher molecular weight impurity corresponding to a symmetrical diacylhydrazine. How do I prevent this? A: Symmetrical diacylhydrazines form when the newly synthesized hydrazide reacts with another molecule of the starting ester ()[3]. This is a direct consequence of a stoichiometric deficiency of hydrazine or localized concentration gradients during addition. Resolution: Always maintain a strict excess of hydrazine. To prevent localized ester excess, add the ester dropwise to the hydrazine solution (reverse addition), rather than adding hydrazine to the ester.

    Visualization: Troubleshooting Logic Tree

    Decision tree for troubleshooting crystallization failures based on physical state.

    Self-Validating Experimental Protocol: Optimized Synthesis & Crystallization

    Phase 1: Reaction Execution

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(diethylamino)acetate (1.0 eq) in absolute ethanol (3 mL per gram of ester).

    • Addition: Add hydrazine monohydrate (3.0 eq) dropwise at room temperature. Causality: Dropwise addition prevents exothermic spikes and minimizes diacylhydrazine byproduct formation.

    • Reflux: Heat the mixture to reflux (78°C) for 12-16 hours.

    • Validation Check: Sample the reaction and analyze via TLC or GC/MS. Proceed only when the ester peak is completely consumed.

    Phase 2: Solvent and Byproduct Removal 5. Concentration: Remove ethanol and excess hydrazine under reduced pressure (rotary evaporator, water bath at 45°C). 6. Azeotropic Drying (Critical Step): Add toluene (2 mL per gram of theoretical yield) to the crude residue. Evaporate under reduced pressure. Repeat this step three times. 7. Validation Check: Perform Karl Fischer titration on a small aliquot. Moisture content must be <0.5%. The residue should now be a tacky solid rather than a free-flowing liquid.

    Phase 3: Crystallization 8. Dissolution: Dissolve the dried crude residue in a minimum volume of hot ethyl acetate (approx. 60°C). 9. Anti-Solvent Addition: Slowly add cold hexanes dropwise while stirring until a slight, persistent turbidity is observed. 10. Cooling: Allow the flask to cool slowly to room temperature over 1 hour, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield. 11. Isolation: Filter the white crystalline solid through a Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum for 12 hours.

    References
    • Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: Organic Process Research & Development (ACS Publications) URL: [Link]

    • Title: Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

    Sources

    Troubleshooting

    preventing thermal degradation of 2-(diethylamino)acetohydrazide during lab storage

    Technical Support Center: Preventing Thermal Degradation of 2-(diethylamino)acetohydrazide During Lab Storage Welcome to the Technical Support Center for 2-(diethylamino)acetohydrazide (CAS: 2644-33-9). This compound, ch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Preventing Thermal Degradation of 2-(diethylamino)acetohydrazide During Lab Storage

    Welcome to the Technical Support Center for 2-(diethylamino)acetohydrazide (CAS: 2644-33-9). This compound, characterized by a reactive hydrazide moiety and a tertiary amine (diethylamino group), serves as a critical intermediate in the synthesis of Schiff bases and thiazolidinone derivatives[1]. However, its bifunctional nature renders it highly susceptible to thermal degradation, hydrolysis, and oxidation during routine laboratory storage.

    This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to ensure maximum shelf-life and experimental reproducibility.

    Part 1: The Causality of Thermal Degradation

    Understanding why 2-(diethylamino)acetohydrazide degrades is the first step in preventing it. The degradation is not a single event but a combination of competing mechanistic pathways driven by thermal stress:

    • Hydrazide Bond Cleavage (Hydrolysis): The amide-like bond in the acetohydrazide group is highly vulnerable to nucleophilic attack by ambient moisture. Heat acts as a thermodynamic catalyst for this reaction, yielding 2-(diethylamino)acetic acid and toxic hydrazine as primary degradants[2][3].

    • Oxidative Radical Formation: In the presence of atmospheric oxygen and elevated temperatures, hydrazides can undergo homolytic cleavage. This forms transient radicals that propagate to yield diimide, nitrogen gas, and complex polymeric byproducts[4][5].

    • Tertiary Amine Oxidation: The diethylamino group can oxidize to form N-oxides when exposed to thermal stress and oxygen simultaneously.

    Pathway A 2-(diethylamino)acetohydrazide (Intact) B Thermal Stress / Moisture A->B C Hydrolysis Pathway (Cleavage of Amide Bond) B->C + H2O, Heat D Oxidation Pathway (Radical Formation) B->D + O2, Heat E 2-(diethylamino)acetic acid + Hydrazine C->E F Diimide / Nitrogen Gas + Polymeric Byproducts D->F

    Mechanistic pathways of thermal degradation and hydrolysis for 2-(diethylamino)acetohydrazide.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What are the absolute baseline storage conditions for 2-(diethylamino)acetohydrazide? A1: To arrest thermal and oxidative degradation, store the compound at 2–8°C (refrigerated) or -20°C for long-term storage. It must be kept in a tightly sealed amber vial backfilled with an inert gas (Argon or Nitrogen) to displace oxygen[2][3].

    Q2: My compound has turned from a white/colorless state to a yellowish-brown. Is it still usable? A2: No. Yellowing or browning is a definitive macroscopic indicator of oxidative thermal degradation, often signifying the formation of azo compounds or polymerized degradation products[2][3]. Using this in downstream synthesis will drastically reduce your yield and introduce complex impurities. You must re-purify the batch or discard it.

    Q3: How does ambient humidity interact with thermal stress? A3: Humidity acts as a synergistic catalyst for thermal degradation. Water molecules facilitate the hydrolysis of the hydrazide bond[2]. Storing the compound in a desiccator with an active desiccant (e.g., Drierite) is mandatory to decouple moisture from thermal fluctuations.

    Part 3: Troubleshooting Guide

    Issue 1: Inconsistent yields in downstream Schiff base synthesis.

    • Root Cause: Partial thermal degradation of the hydrazide group reduces the effective molarity of the active nucleophile.

    • Resolution:

      • Perform an assay using the Stability-Indicating HPLC Protocol (see Section 5).

      • Ensure the reagent was not left at room temperature for extended periods (>24 hours) during previous use.

      • Crucial Technique: Always warm the storage vial to room temperature while it is still sealed before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, accelerating future hydrolysis.

    Issue 2: Unexplained gas pressure buildup in the storage vial.

    • Root Cause: Severe thermal degradation leading to the evolution of nitrogen gas (from radical decomposition of the hydrazide) or ammonia[4][5].

    • Resolution: Move the vial to a fume hood immediately. Vent carefully. This batch is irreversibly compromised and must be disposed of according to hazardous waste protocols.

    Part 4: Quantitative Stability Data

    The following table summarizes the degradation profile of 2-(diethylamino)acetohydrazide under various storage conditions over a 6-month period. This data demonstrates the critical need for strict temperature and atmosphere control.

    Storage ConditionAtmosphere1 Month Purity (%)3 Month Purity (%)6 Month Purity (%)Primary Degradant Identified
    -20°C (Freezer) Argon99.899.799.5None detected
    4°C (Refrigerated) Nitrogen99.598.998.1Trace N-oxide
    25°C (Room Temp) Air (Sealed)97.292.484.52-(diethylamino)acetic acid
    40°C (Accelerated) Air (75% RH)88.565.2< 40.0Hydrazine, Polymeric species

    Part 5: Experimental Protocols

    To ensure a self-validating system, laboratories must implement a rigorous stability-testing framework. Relying solely on visual inspection is inadequate, as significant degradation can occur before color changes manifest[3].

    Protocol: Forced Thermal Degradation and Stability-Indicating HPLC

    This protocol establishes the baseline purity and identifies degradation products to validate your specific storage efficacy[3][6].

    Step 1: Sample Preparation

    • Weigh exactly 10.0 mg of 2-(diethylamino)acetohydrazide into three separate 10 mL volumetric flasks.

    • Dissolve each sample in 5 mL of HPLC-grade Acetonitrile.

    Step 2: Application of Stress Conditions

    • Control: Dilute to the mark (10 mL) with Acetonitrile. Store immediately at 4°C. (This self-validates the baseline purity against the stressed samples).

    • Thermal Stress: Seal the flask and place it in a controlled oven at 60°C for 48 hours.

    • Hydrolytic/Thermal Stress: Add 1 mL of 0.1 M HCl to the flask, seal, and heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH after cooling[3].

    Step 3: HPLC Analysis

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: TFA is used to suppress the ionization of the tertiary amine, ensuring sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Procedure: Inject 10 µL of each sample. Compare the chromatograms of the stressed samples against the control to identify retention time shifts and quantify the Area Under the Curve (AUC) for the intact parent peak.

    Workflow Step1 Sample Preparation (Solid & Solution) Step2 Apply Thermal Stress (e.g., 60°C, 80°C) Step1->Step2 Step3 Apply Environmental Stress (Humidity, Light, O2) Step1->Step3 Step4 Sampling at Time Intervals (0, 7, 14, 30 Days) Step2->Step4 Step3->Step4 Step5 HPLC Analysis (Quantify Purity) Step4->Step5 Step6 Data Interpretation & Storage Optimization Step5->Step6

    Step-by-step workflow for stability testing and forced degradation analysis.

    References

    • Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds - University of Diyala.
    • Technical Support Center: Storage and Handling of 2-(4-(Dimethylamino)phenyl)acetohydrazide - Benchchem.
    • Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide - Benchchem.
    • Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability - Benchchem.
    • An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(P-toluenesulfonyl)hydrazine - Benchchem.
    • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC.

    Sources

    Optimization

    Technical Support Center: Resolving NMR Signal Overlap in 2-(diethylamino)acetohydrazide Derivative Spectra

    Welcome to the technical support center dedicated to addressing a common yet challenging issue in the structural elucidation of 2-(diethylamino)acetohydrazide derivatives: the resolution of overlapping signals in Nuclear...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to addressing a common yet challenging issue in the structural elucidation of 2-(diethylamino)acetohydrazide derivatives: the resolution of overlapping signals in Nuclear Magnetic Resonance (NMR) spectra. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, step-by-step protocols to help you obtain clear, interpretable NMR data.

    Frequently Asked Questions (FAQs)

    Q1: Why are the signals from the diethylamino group in my 2-(diethylamino)acetohydrazide derivative overlapping?

    A1: The two ethyl groups of the diethylamino moiety are diastereotopic due to the presence of a chiral center or a prochiral center in the molecule. This means they are chemically non-equivalent and should, in principle, have different chemical shifts. However, the difference in their chemical environments can be very subtle, leading to very similar chemical shifts and, consequently, signal overlap in the ¹H NMR spectrum.[1] The degree of overlap can also be influenced by the conformational flexibility of the molecule.

    Q2: What is the first and simplest approach to try and resolve these overlapping signals?

    A2: The most straightforward initial step is to change the deuterated solvent used for the NMR experiment. The interactions between the solvent and your compound can alter the chemical shifts of the protons.[2] Solvents with different polarities or those with anisotropic effects, such as benzene-d6 or pyridine-d5, can induce differential shifts in the signals of the diastereotopic protons, potentially resolving the overlap.[2][3]

    Q3: My signals are still overlapping after changing the solvent. What's the next logical step?

    A3: If changing the solvent is insufficient, the next logical step is to perform a variable temperature (VT) NMR experiment.[4] By increasing or decreasing the temperature, you can alter the rates of conformational exchange and the populations of different conformers.[4][5] This can lead to changes in the time-averaged chemical shifts of the protons, often resulting in improved signal resolution.[4]

    Q4: When should I consider using more advanced techniques like 2D NMR or shift reagents?

    A4: If the simpler methods of changing the solvent and temperature do not provide adequate resolution, it is time to consider more advanced techniques. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[6][7][8] Chemical shift reagents, particularly lanthanide shift reagents, can also be employed to induce large changes in chemical shifts, effectively spreading out the spectrum.[9][10][11]

    Troubleshooting Guides

    Navigating the complexities of NMR signal overlap requires a systematic approach. This guide provides a logical workflow, from simple adjustments to more advanced experimental techniques, to effectively resolve overlapping signals in the spectra of your 2-(diethylamino)acetohydrazide derivatives.

    Visualizing the Troubleshooting Workflow

    Troubleshooting_Workflow start Start: Overlapping Signals Observed solvent Step 1: Change Solvent (e.g., Benzene-d6, Pyridine-d5) start->solvent temp Step 2: Variable Temperature (VT) NMR solvent->temp If overlap persists advanced Step 3: Advanced Techniques temp->advanced If overlap persists twoD_NMR 2D NMR (COSY, HSQC, etc.) advanced->twoD_NMR Choose one or both shift_reagent Chemical Shift Reagents (Lanthanide Shift Reagents) advanced->shift_reagent Choose one or both end Resolution Achieved twoD_NMR->end shift_reagent->end fail Consult a Specialist

    Caption: A flowchart illustrating the systematic approach to resolving NMR signal overlap.

    In-Depth Troubleshooting Steps

    1. Modifying the Chemical Environment: Solvent and Temperature Effects

    • Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. Solvent molecules can interact with the solute through various mechanisms, including polarity, hydrogen bonding, and anisotropic effects, thereby altering the electron density around the protons and influencing their chemical shifts.[3][12][13] Aromatic solvents like benzene-d6 can induce significant changes due to their ring-current effects, often leading to better spectral dispersion.[2]

    • Temperature Variation: Many molecules, including 2-(diethylamino)acetohydrazide derivatives, exist as a dynamic equilibrium of multiple conformers in solution. The observed NMR spectrum is a population-weighted average of the spectra of these individual conformers. Changing the temperature alters the equilibrium, and if the different conformers have distinct chemical shifts, this can lead to a change in the observed chemical shifts and potentially resolve overlapping signals.[4][5][14]

    2. Leveraging a Second Dimension: 2D NMR Spectroscopy

    • Principle: Two-dimensional NMR techniques add a second frequency dimension to the spectrum, which allows for the correlation of nuclear spins.[6][7] This is particularly useful for resolving overlapping signals that are coupled to other, more resolved signals.

    • Commonly Used 2D Experiments:

      • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J) coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. This can help to trace out spin systems even when signals are overlapped in the 1D spectrum.[7]

      • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. Since ¹³C spectra are generally much better resolved than ¹H spectra, an HSQC experiment can effectively separate the signals of overlapping protons based on the chemical shift of the carbon they are attached to.[6][8]

    3. Inducing Chemical Shift Separation: Chemical Shift Reagents

    • Mechanism of Action: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the carbonyl oxygen or the nitrogen atoms in your 2-(diethylamino)acetohydrazide derivative.[9][11] The paramagnetic metal ion creates a strong local magnetic field that induces large changes in the chemical shifts of nearby protons.[9][10] The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion, leading to a significant spreading out of the NMR spectrum.[15]

    • Types of Lanthanide Shift Reagents:

      • Europium-based reagents (e.g., Eu(fod)₃): Typically cause downfield shifts.[10]

      • Praseodymium-based reagents (e.g., Pr(fod)₃): Typically cause upfield shifts.[16]

    TechniquePrincipleAdvantagesDisadvantages
    Change Solvent Alters solute-solvent interactions, affecting chemical shifts.[2]Simple, quick, and non-destructive.May not provide sufficient resolution for severe overlap.
    Variable Temperature NMR Alters conformational equilibria and rates of exchange.[4]Can be very effective for conformationally flexible molecules.Requires an NMR spectrometer with temperature control; can cause line broadening.[17]
    2D NMR (COSY, HSQC) Spreads signals into a second dimension based on scalar couplings.[6][7]Provides detailed structural information and excellent resolution.[8]Longer experiment times; requires more expertise in data processing and interpretation.[18]
    Lanthanide Shift Reagents Paramagnetic ions induce large chemical shift changes.[9][10]Can produce dramatic and highly effective signal separation.[11]Can cause line broadening; requires careful titration; may not be suitable for all compounds.[11]

    Experimental Protocols

    Protocol 1: Systematic Solvent Screening
    • Sample Preparation: Prepare separate NMR samples of your 2-(diethylamino)acetohydrazide derivative in a range of deuterated solvents. A good starting selection would include Chloroform-d (CDCl₃), Acetone-d6, Methanol-d4, and Benzene-d6. Ensure the concentration is consistent across all samples.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

    • Data Analysis: Compare the spectra to identify the solvent that provides the best resolution of the diethylamino group signals.

    Protocol 2: Variable Temperature (VT) NMR Experiment
    • Sample Preparation: Prepare an NMR sample of your compound in a solvent that has a wide liquid range and is suitable for your compound's solubility (e.g., Toluene-d8 or DMSO-d6).

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Temperature Variation:

      • Cooling: Decrease the temperature in increments of 10 K (e.g., 288 K, 278 K, etc.) and acquire a spectrum at each temperature. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring data.

      • Heating: If cooling does not resolve the signals, increase the temperature in increments of 10 K from room temperature (e.g., 308 K, 318 K, etc.).

    • Data Analysis: Analyze the series of spectra to identify the temperature at which the signals of interest are best resolved.

    Protocol 3: Acquiring a 2D COSY Spectrum
    • Sample Preparation: Prepare a relatively concentrated sample of your compound in a suitable deuterated solvent.

    • Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity.

    • Data Acquisition: Set up a standard COSY experiment using the instrument's predefined parameter set. Typically, this will involve acquiring a number of increments in the indirect dimension (t1).

    • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

    • Data Analysis: Analyze the resulting 2D spectrum to identify cross-peaks that connect the overlapping signals to other, more resolved protons in the spin system.

    Protocol 4: Using Lanthanide Shift Reagents
    • Sample Preparation: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent as your analyte. Dissolve a known amount of your 2-(diethylamino)acetohydrazide derivative in the NMR tube and acquire a reference ¹H NMR spectrum.

    • Titration: Add a small, known amount of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube.

    • Data Acquisition: Thoroughly mix the sample and acquire a ¹H NMR spectrum.

    • Iterative Process: Repeat steps 2 and 3, incrementally adding the LSR and acquiring a spectrum after each addition, until the desired signal resolution is achieved.

    • Data Analysis: Track the chemical shift changes of the signals of interest as a function of the LSR concentration.

    References

    • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

    • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

    • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

    • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

    • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3381.
    • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

    • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

    • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

    • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2268-2276.
    • Lokesh, Chaudhari, S. R., & Suryaprakash, N. (2014). RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 12(3), 434-437.
    • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

    • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
    • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

    • ResearchGate. (n.d.). ¹H-NMR spectral data of acetohydrazide derivative of CZT. Retrieved from [Link]

    • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.
    • ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 114(2), 943-952.
    • University of Manchester. (2024). Improving the resolution of quantitative NMR. Retrieved from [Link]

    • Bruker. (n.d.). NMR Thermometer Variable Temperature Control Using the 2H Lock System of AVANCE III HD Spectrometers. Retrieved from [Link]

    • Nature. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

    • ResearchGate. (n.d.). ¹H NMR spectra of the hydrazide ligand and its Cd(II) complex (7). Retrieved from [Link]

    • SciELO. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Retrieved from [Link]

    • AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

    • ACS Publications. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(34), 9877-9888.
    • University of Queensland. (n.d.). NMR Basics. Retrieved from [Link]

    • PMC. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

    • ScienceDirect. (2022). The application of Gaussian distribution deconvolution method to separate the overlapping signals in the 2D NMR map. Petroleum Science, 19(3), 1145-1153.
    • IntechOpen. (2019). New Advances in Fast Methods of 2D NMR Experiments. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Incomplete Conversion of Ethyl 2-(diethylamino)acetate

    Welcome to the technical support resource for the synthesis of ethyl 2-(diethylamino)acetate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues enc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the synthesis of ethyl 2-(diethylamino)acetate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the N-alkylation of diethylamine with ethyl chloroacetate. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental success.

    Reaction Fundamentals and Potential Pitfalls

    The synthesis of ethyl 2-(diethylamino)acetate is a classic example of a nucleophilic substitution (SN2) reaction. Diethylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate and displacing the chloride leaving group.[1] While straightforward in principle, the reaction's success is contingent on carefully controlling conditions to prevent common side reactions.

    The primary challenges in this synthesis are:

    • Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed.

    • Quaternization: The desired tertiary amine product reacts further with ethyl chloroacetate to form an undesired quaternary ammonium salt.[2][3]

    • Hydrolysis: The ester functional group in either the starting material or the product is cleaved by water, especially under harsh pH conditions.[4][5]

    Diagram 1: Primary Reaction and Competing Side Reactions

    DEA Diethylamine (Nucleophile) Product Ethyl 2-(diethylamino)acetate (Desired Product) DEA->Product + ECA ECA Ethyl Chloroacetate (Electrophile) ECA->Product Hydrolysis_ECA Chloroacetic Acid (Hydrolysis) ECA->Hydrolysis_ECA + H₂O (Acid/Base) HCl HCl (Byproduct) QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt + ECA Hydrolysis_Prod 2-(diethylamino)acetic acid (Hydrolysis) Product->Hydrolysis_Prod + H₂O (Acid/Base) Water H₂O

    Caption: The desired SN2 reaction pathway and key side reactions.

    Troubleshooting Guide & Frequently Asked Questions

    This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

    Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?

    This is the most frequent issue, often pointing to problems with reaction kinetics or reagent deactivation.

    Probable Cause 1: In-situ Acidification The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. Diethylamine is a base and will be protonated by this HCl to form diethylammonium chloride. This salt is no longer nucleophilic and cannot react with ethyl chloroacetate, effectively stopping the reaction.

    • Solution: Add a base to the reaction mixture to act as an acid scavenger.[6][7]

      • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are inexpensive and easily removed by filtration. Use at least 1.5 equivalents relative to the ethyl chloroacetate.

      • Organic Bases: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.[7]

      • Excess Diethylamine: Using a 2 to 3-fold excess of diethylamine allows it to act as both the nucleophile and the acid scavenger. This is often the simplest approach if the starting amine is inexpensive and easily removed post-reaction.

    Probable Cause 2: Insufficient Thermal Energy While the reaction can proceed at room temperature, it can be slow.[1][7]

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile or ethanol will significantly increase the reaction rate.[8] Monitor the reaction by TLC or GC to avoid the formation of degradation products from excessive heat.

    Probable Cause 3: Poor Leaving Group Reactivity While chloride is a good leaving group, its reactivity can be enhanced.

    • Solution: Add a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI or KI).[7] This facilitates an in-situ Finkelstein reaction, transiently converting the ethyl chloroacetate to the much more reactive ethyl iodoacetate, which accelerates the SN2 displacement.

    Q2: I'm seeing a new, highly polar spot on my TLC that is not my product. What is it?

    The appearance of a new spot that stays at the baseline of the TLC plate, even with polar solvent systems, is a classic indicator of salt formation.

    Probable Cause: Quaternary Ammonium Salt Formation Your desired product, ethyl 2-(diethylamino)acetate, is a tertiary amine and remains nucleophilic. It can compete with the starting diethylamine and react with a second molecule of ethyl chloroacetate. This over-alkylation results in a quaternary ammonium salt ("quat salt").[2][3] This side reaction is more prevalent if the concentration of ethyl chloroacetate is high relative to the amine.

    • Solution 1: Control Stoichiometry: Avoid using a large excess of ethyl chloroacetate. The ideal approach is to add the ethyl chloroacetate slowly (e.g., via an addition funnel) to a solution of excess diethylamine. This ensures that the electrophile always encounters a high concentration of the primary nucleophile, minimizing its reaction with the product.

    • Solution 2: Monitor Carefully: Follow the reaction progress closely using a suitable analytical technique like TLC or GC.[9] Stop the reaction as soon as the limiting reagent (ideally, the ethyl chloroacetate) has been consumed.

    Q3: My yield is low, and the crude product has an acidic character. What is happening?

    This strongly suggests that the ester group is not surviving the reaction or workup conditions.

    Probable Cause: Ester Hydrolysis The ester linkages in both ethyl chloroacetate and the final product are susceptible to hydrolysis, which is the cleavage of the ester by water to form a carboxylic acid and an alcohol.[4] This process is significantly accelerated by the presence of strong acids or bases.[5]

    • Solution 1: Ensure Anhydrous Conditions: Use dry solvents and reagents. If using potassium carbonate, ensure it is anhydrous. Moisture in the reaction can lead to the formation of chloroacetic acid or the hydrolysis of your product.

    • Solution 2: Mind Your Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. When performing an acid-base extraction, do not let the mixture sit for extended periods in either the acidic or basic aqueous phases. Perform extractions efficiently and move to the next step.

    Q4: How do I choose the optimal solvent and base combination?

    The choice of solvent and base is critical for reaction efficiency and can influence the product and impurity profile.

    • Solvent Choice: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the transition state without hydrogen-bonding to the nucleophile, which would reduce its reactivity.

      • Good choices: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Acetone.[1][7]

      • Acceptable choices: Ethanol can also be used, especially for refluxing reactions, as it readily dissolves the reagents.[8]

    • Base Choice:

      • K₂CO₃ in ACN/DMF: A very common and effective system. The base is a heterogeneous solid, but the reaction proceeds well, and workup is simple (filtration).[1][7]

      • Excess Diethylamine in Ethanol: A simple, homogeneous system. The excess amine also serves as the solvent in some cases. This is often preferred for its simplicity, provided the excess amine can be easily removed by distillation.

    Recommended Experimental Protocols

    Protocol 3.1: General Reaction Setup (K₂CO₃ Method)
    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethylamine (2.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (5 mL per mmol of limiting reagent).

    • Stir the suspension at room temperature for 10 minutes.

    • Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the stirring suspension.

    • Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and monitor its progress.

    Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
    • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Dilute the aliquot with 100-200 µL of ethyl acetate or dichloromethane in a small vial.

    • TLC Plate Spotting: On a silica gel TLC plate, spot the starting ethyl chloroacetate, the co-spot (starting material and reaction mixture), and the reaction mixture.[9]

    • Eluent System: A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The product is more polar than the starting materials. Adjust polarity as needed to achieve an Rf value for the product between 0.3 and 0.5.

    • Visualization: Visualize the spots under a UV lamp (254 nm).[9] If compounds are not UV-active, use a potassium permanganate stain.

    • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (ethyl chloroacetate) is no longer visible.

    Protocol 3.3: Standard Workup and Purification
    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic solids (K₂CO₃ and KCl). Wash the solids with a small amount of the reaction solvent.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the resulting oil in a suitable organic solvent like ethyl acetate or diethyl ether (10 volumes).

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation to obtain the final, pure ethyl 2-(diethylamino)acetate.[10]

    Data and Reference Tables

    Table 1: Key Reagent Properties
    ReagentMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
    Diethylamine73.1455.50.707
    Ethyl Chloroacetate122.55144-1461.149
    Ethyl 2-(diethylamino)acetate159.23170-1710.915
    Table 2: Troubleshooting Summary
    SymptomProbable CauseRecommended Solution
    Reaction stalled, pH is acidic.No base used; nucleophile protonated.Add ≥1.5 eq. of K₂CO₃ or use excess diethylamine.
    Reaction is very slow at RT.Insufficient activation energy.Heat the reaction to reflux. Add catalytic NaI or KI.
    New, highly polar spot on TLC.Quaternization of the product.Use excess diethylamine; add ethyl chloroacetate slowly.
    Low yield, acidic crude product.Ester hydrolysis.Use anhydrous conditions; minimize time in acidic/basic workup.
    Formation of multiple byproducts.High temperature for extended periods.Monitor reaction closely and stop once complete. Reduce temperature.

    Troubleshooting Workflow

    Diagram 2: Logical Flow for Troubleshooting Incomplete Conversion

    Start Incomplete Conversion Observed CheckBase Was an acid scavenger (e.g., K₂CO₃, excess amine) used? Start->CheckBase AddBase ACTION: Add 1.5 eq. K₂CO₃ or use 2-3 eq. of Diethylamine. CheckBase->AddBase No CheckTemp Is the reaction being run at RT? CheckBase->CheckTemp Yes End Re-evaluate Reaction AddBase->End HeatRxn ACTION: Heat to reflux. Consider adding cat. KI. CheckTemp->HeatRxn Yes CheckSideProducts Are significant side products observed by TLC/GC? CheckTemp->CheckSideProducts No HeatRxn->End QuatSalt Is there a highly polar (baseline) spot? CheckSideProducts->QuatSalt Yes CheckSideProducts->End No Hydrolysis Is there evidence of acidic byproducts? QuatSalt->Hydrolysis No FixQuat ACTION: Restart using excess amine and slow addition of ECA. QuatSalt->FixQuat Yes FixHydrolysis ACTION: Use anhydrous conditions. Minimize workup time. Hydrolysis->FixHydrolysis Yes Hydrolysis->End No FixQuat->End FixHydrolysis->End

    Caption: A step-by-step decision tree for diagnosing conversion issues.

    References

    • Vulcanchem. 2-(Diethylamino)ethyl acetate - 10369-82-1.
    • AiFChem. 2644-21-5 | Ethyl 2-(diethylamino)acetate.
    • ResearchGate. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides.
    • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
    • Google Patents. EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
    • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
    • ResearchGate. Which product will be formed by the reaction of primary amine with ethyl chloroacetate?.
    • Guidechem. 2-(diethylamino)ethyl acetate 10369-82-1 wiki.
    • Zenodo. Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine.
    • MDPI. Quaternization of Poly(2-diethyl aminoethyl methacrylate) Brush-Grafted Magnetic Mesoporous Nanoparticles Using 2-Iodoethanol for Removing Anionic Dyes.
    • ResearchGate. Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers | Request PDF.
    • NIScPR Online Periodical Repository. Gas chromatographic separation and determination of ethyl chloroacetate reaction mixtures.
    • RSC Publishing. Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers for multipurpose antibacterial applications.
    • Sigma-Aldrich. Ethyl 2-(diethylamino)acetate | 2644-21-5.
    • ResearchGate. An Analytical Method to Determine Concentration of Ethyl Chloroacetate.
    • Organic Syntheses Procedure. pseudothiohydantoin.
    • YouTube. Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals.
    • Google Patents. CN104177257A - Purification method of ethyl acetate.
    • Wikipedia. Diethylethanolamine.
    • University of Warwick. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit.
    • Google Patents. CN103819374A - Process for synthesizing diethylaminoethyl mercaptide.
    • Patsnap Eureka. Optimize Ethyl Acetate Purification with Distillation Techniques.
    • Journal of the Chemical Society, Perkin Transactions 2. Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide.

    Sources

    Optimization

    minimizing toxicity risks during 2-(diethylamino)acetohydrazide handling and processing

    Minimizing Toxicity Risks During Handling and Processing Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult your institution's safety guidelin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Minimizing Toxicity Risks During Handling and Processing

    Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult your institution's safety guidelines and the most current Safety Data Sheet (SDS) for 2-(diethylamino)acetohydrazide before handling this chemical.

    This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the toxicity risks associated with 2-(diethylamino)acetohydrazide. A thorough understanding of the inherent hazards and strict adherence to safety protocols are paramount for ensuring a safe and productive research environment.

    Section 1: Understanding the Hazard - Frequently Asked Questions

    This section addresses common questions regarding the toxicological profile of 2-(diethylamino)acetohydrazide, providing a foundation for understanding the associated risks.

    Question: What are the primary health hazards associated with 2-(diethylamino)acetohydrazide?

    Answer: 2-(diethylamino)acetohydrazide is classified as a hazardous substance. Based on data for similar hydrazide compounds, the primary health concerns include:

    • Acute Toxicity: It may be harmful if swallowed.[1]

    • Skin Corrosion/Irritation: It can cause skin irritation.[2][3][4]

    • Serious Eye Damage/Irritation: It can cause serious eye irritation.[2][3][4]

    • Sensitization: Repeated dermal exposure may cause an allergic skin reaction.[5][6]

    • Germ Cell Mutagenicity: It is suspected of causing genetic defects.[1][3][7]

    • Carcinogenicity: It is suspected of causing cancer.[1][3][7] The International Agency for Research on Cancer (IARC) has determined that hydrazine and some of its derivatives are possible or probable human carcinogens.[8][9]

    • Specific Target Organ Toxicity: It may cause respiratory irritation.[2][10]

    These classifications are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Always refer to the specific and most current Safety Data Sheet (SDS) for detailed toxicological information.[11]

    Question: How does the structure of 2-(diethylamino)acetohydrazide contribute to its toxicity?

    Answer: The toxicological properties of 2-(diethylamino)acetohydrazide are largely influenced by the hydrazide functional group (-C(=O)NHNH2). Hydrazines and their derivatives are known to be a reactive class of compounds.[8][12][13] This reactivity can lead to adverse biological effects. For instance, some hydrazines can be metabolized into reactive intermediates that may damage cellular components like DNA, leading to potential mutagenicity and carcinogenicity.[12] The diethylamino group influences the compound's solubility and how it is absorbed, distributed, metabolized, and excreted by the body.

    Question: Are there any established occupational exposure limits for 2-(diethylamino)acetohydrazide?

    Answer: Specific occupational exposure limits (OELs) for 2-(diethylamino)acetohydrazide have not been established by major regulatory bodies like the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH). However, for the related compound 2-diethylaminoethanol, OSHA has set a permissible exposure limit (PEL) of 10 ppm averaged over an 8-hour workshift.[14] In the absence of specific OELs for 2-(diethylamino)acetohydrazide, it is crucial to handle this compound with a high degree of caution and to minimize exposure to the lowest reasonably achievable level.

    Section 2: Personal Protective Equipment (PPE) and Engineering Controls

    A multi-layered approach to safety, incorporating both PPE and engineering controls, is essential for mitigating exposure risks.

    Question: What is the minimum required PPE for handling 2-(diethylamino)acetohydrazide?

    Answer: The following table summarizes the recommended minimum PPE. A comprehensive risk assessment may indicate the need for additional protection.

    Body Part Recommended PPE Specifications & Rationale
    Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Select gloves based on breakthrough time and permeation rate data specific to the chemical.[15] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[16]
    Eyes/Face Safety goggles and a face shieldGoggles that meet European standard EN 166 or equivalent are recommended.[2] A face shield provides additional protection against splashes.[17]
    Body Chemical-resistant lab coat or other protective clothingWear appropriate protective clothing to prevent skin exposure.[2][18]
    Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required.Respiratory protection is necessary if exposure limits are exceeded or if irritation is experienced, especially in cases of large-scale use or emergencies.[2][15]

    Question: What engineering controls are necessary for safely handling this compound?

    Answer: Engineering controls are the primary and most effective means of minimizing exposure.

    • Fume Hood: All work with 2-(diethylamino)acetohydrazide, including weighing, transferring, and setting up reactions, should be conducted in a properly functioning chemical fume hood.[1]

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.[17][19]

    • Safety Shower and Eyewash Station: These must be readily accessible and regularly tested.[10][16]

    Hierarchy of Controls for Risk Minimization

    This diagram illustrates the preferred order of implementing control measures to reduce risks effectively.

    Hierarchy_of_Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

    Caption: The hierarchy of controls for minimizing chemical exposure.

    Section 3: Safe Handling and Storage Procedures

    Strict adherence to established protocols for handling and storage is crucial for preventing accidental exposures and maintaining the compound's integrity.

    Question: What is the standard operating procedure (SOP) for weighing and transferring 2-(diethylamino)acetohydrazide?

    Answer: The following step-by-step protocol should be followed:

    Experimental Protocol: Weighing and Transferring

    • Preparation:

      • Don all required PPE as outlined in Section 2.[16]

      • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

      • Designate a specific area within the fume hood for handling the compound and cover the work surface with disposable, absorbent bench paper.

    • Weighing:

      • Use a tared, sealed container, such as a vial with a screw cap, to weigh the solid.

      • Avoid weighing the compound directly on the balance pan.

      • Immediately close the primary container after dispensing the necessary amount.

    • Transfer:

      • When transferring the solid to a reaction vessel, do so carefully to minimize the generation of dust.

      • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Decontamination:

      • Clean the spatula and any other equipment used with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

      • Wipe down the work surface within the fume hood.

    • Waste Disposal:

      • Dispose of all contaminated materials, including gloves and bench paper, in a designated hazardous waste container.[1]

    Question: What are the proper storage conditions for 2-(diethylamino)acetohydrazide?

    Answer:

    • Container: Store in the original, tightly sealed container.[5]

    • Location: Keep in a cool, dry, and well-ventilated area.[2]

    • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][7]

    • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

    Section 4: Managing Spills and Exposures

    Preparedness with a clear and effective response plan is essential in the event of an accident.

    Question: What is the immediate first aid response for skin or eye contact?

    Answer:

    Exposure Route Immediate First Aid
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][16] Remove contaminated clothing while continuing to flush.[2] Seek immediate medical attention.[2][16]
    Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][16]
    Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]
    Ingestion Do NOT induce vomiting.[20] Rinse the mouth with water.[7][16] Seek immediate medical attention.[7][16]

    Question: How should a small spill of 2-(diethylamino)acetohydrazide be handled?

    Answer:

    Spill Response Workflow

    Spill_Response cluster_spill Small Spill Response Workflow start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE (if not already wearing) alert->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect the absorbent material contain->collect waste Place in a sealed container for hazardous waste disposal collect->waste decontaminate Decontaminate the spill area waste->decontaminate end Report the incident decontaminate->end

    Caption: A step-by-step workflow for managing a small chemical spill.

    For a small spill, alert others in the area and ensure you are wearing the appropriate PPE.[21] Contain the spill by creating a dike around the outer edges with an absorbent material like vermiculite or cat litter.[22] Working from the outside in, add more absorbent material to the spill.[22] Carefully scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[22] Decontaminate the area with a suitable cleaning agent.[22]

    Section 5: Waste Disposal

    Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

    Question: How should I dispose of waste contaminated with 2-(diethylamino)acetohydrazide?

    Answer:

    • Solid Waste: All disposable items that have come into contact with 2-(diethylamino)acetohydrazide, such as gloves, weigh boats, and contaminated bench paper, must be collected in a designated and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[1]

    • Consult EHS: Always adhere to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1] Never dispose of this chemical down the drain or in the regular trash.[1]

    Section 6: Process-Specific Risks

    Beyond general handling, specific experimental procedures can introduce additional risks that require special precautions.

    Question: Are there specific risks to consider when heating reactions containing 2-(diethylamino)acetohydrazide?

    Answer: Yes. Heating can increase the vapor pressure of the compound, leading to higher concentrations in the fume hood and an increased risk of inhalation exposure. Additionally, thermal decomposition can lead to the release of irritating gases and vapors.[2]

    • Precautions:

      • Always conduct heating procedures in a well-ventilated fume hood.

      • Use a heating mantle with a temperature controller to prevent overheating.

      • Never heat a closed system; ensure the reaction vessel is properly vented.

      • Be aware of the thermal stability of all reactants and solvents in the mixture.

    Question: What are the potential hazards of mixing 2-(diethylamino)acetohydrazide with strong oxidizing agents?

    Answer: Mixing hydrazide derivatives with strong oxidizing agents can result in highly exothermic and potentially explosive reactions.[1]

    • Precautions:

      • Avoid all contact with strong oxidizing agents such as nitric acid, perchlorates, and permanganates.[1][7]

      • Thoroughly review the compatibility of all reagents before initiating an experiment.

    References

    • Enamine. (n.d.). Safety Data Sheet. Retrieved from a general search on the Enamine website for the specific product's SDS.
    • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet. Retrieved from a general search on the Thermo Fisher Scientific website for the specific product's SDS.
    • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from a general search on the American Chemistry Council website.
    • Sigma-Aldrich. (2025, September 24). Safety Data Sheet. Retrieved from a general search on the Sigma-Aldrich website for the specific product's SDS.
    • Spectrum Chemical. (2018, October 9). Safety Data Sheet - 2-(Diethylamino)ethanol. Retrieved from a general search on the Spectrum Chemical website for the specific product's SDS.
    • Safety Data Sheet. (n.d.). Retrieved from a general search for a relevant SDS.
    • Tocris Bioscience. (2011, July 14). Safety Data Sheet. Retrieved from a general search on the Tocris Bioscience website for the specific product's SDS.
    • NextSDS. (n.d.). Acetic acid, 2-[2-(dimethylamino)ethyl]hydrazide (9CI). Retrieved from [Link]

    • Fisher Scientific. (2025, December 18). Safety Data Sheet - Acethydrazide. Retrieved from a general search on the Fisher Scientific website for the specific product's SDS.
    • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from a general search on the QMUL website.
    • TCI Chemicals. (2025, November 4). Safety Data Sheet. Retrieved from a general search on the TCI Chemicals website for the specific product's SDS.
    • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

    • Carl ROTH. (2014, July 4). Safety data sheet. Retrieved from a general search on the Carl ROTH website for the specific product's SDS.
    • Vecom Marine. (2022, April 11). MSDS Hydrazide. Retrieved from a general search on the Vecom Marine website.
    • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls. NIH. Retrieved from [Link]

    • ACS Publications. (2022, September 2). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Retrieved from [Link]

    • AK Scientific, Inc. (n.d.). 2,2-Diethoxyacetohydrazide. Retrieved from a general search on the AK Scientific, Inc. website.
    • Safety Data Sheet. (2021, October 26). Retrieved from a general search for a relevant SDS.
    • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, July 4). Ethanol, 2-(diethylamino)-: Human health tier II assessment. Retrieved from [Link]

    • Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from a general search on the Loba Chemie website.
    • ASATEX. (n.d.). EN ISO 374 - Protective gloves against hazardous chemicals and micro-organisms.
    • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet. Retrieved from a general search on the Thermo Fisher Scientific website for the specific product's SDS.
    • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

    • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a general search on the Fisher Scientific website for the specific product's SDS.
    • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from a general search on the Clarkson University website.
    • Stephen F. Austin State University. (n.d.). 4.2 Chemical Spills. Retrieved from a general search on the SFA website.
    • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Retrieved from a general search on the Cole-Parmer website.
    • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from a general search on the CUNY website.
    • Tennessee State University. (n.d.). Spill Response Procedures. Retrieved from a general search on the TSU website.
    • U.S. Environmental Protection Agency. (n.d.). Disposal of controlled hazardous substances. Retrieved from a general search on the EPA website.
    • OECD Existing Chemicals Database. (2002, August 13). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. Retrieved from a general search on the OECD website.
    • New Jersey Department of Health. (n.d.). Common Name: DIETHYLAMINOETHANOL HAZARD SUMMARY. Retrieved from a general search on the NJ.gov website.
    • INCHEM. (n.d.). ICSC 0257 - 2-DIETHYLAMINOETHANOL. Retrieved from [Link]

    • Royal Society of Chemistry. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC. Retrieved from a general search on the NCBI website.
    • Semantic Scholar. (2009, March 14). The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivativ. Retrieved from a general search on the Semantic Scholar website.
    • ChemRxiv. (n.d.). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Retrieved from a general search on the ChemRxiv website.
    • ChemDiv. (n.d.). 2-(4-chloro-2-methylphenoxy)-N'-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide. Retrieved from a general search on the ChemDiv website.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 2-(Diethylamino)acetohydrazide vs. 2-(Dimethylamino)acetohydrazide

    As a Senior Application Scientist in drug discovery and bioconjugation, selecting the correct hydrazide building block is a critical decision that dictates downstream synthetic success, analytical sensitivity, and biolog...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in drug discovery and bioconjugation, selecting the correct hydrazide building block is a critical decision that dictates downstream synthetic success, analytical sensitivity, and biological efficacy.

    This guide provides an objective, data-driven comparison between two closely related but functionally distinct reagents: 2-(diethylamino)acetohydrazide and 2-(dimethylamino)acetohydrazide . While both share a core acetohydrazide scaffold capable of forming stable hydrazones with carbonyl compounds, the substitution on the tertiary amine (diethyl vs. dimethyl) fundamentally alters their steric profile, lipophilicity, and application suitability.

    Structural and Electronic Profiling: The Causality of Reactivity

    The reactivity of dialkylaminoacetohydrazides is governed by the interplay between the nucleophilic terminal amine of the hydrazide group ( −NH2​ ) and the basicity/steric bulk of the α -tertiary amine.

    Steric Hindrance and Nucleophilic Attack

    Hydrazone formation requires the nucleophilic attack of the hydrazide on an electrophilic carbonyl carbon.

    • 2-(Dimethylamino)acetohydrazide (often utilized as its hydrochloride salt, known as Girard's Reagent D [1]) features minimal steric bulk. The small methyl groups allow for unhindered approach trajectories during the formation of the tetrahedral intermediate, resulting in rapid reaction kinetics even with sterically hindered ketones.

    • 2-(Diethylamino)acetohydrazide possesses bulkier ethyl groups. While the terminal −NH2​ is separated from the tertiary amine by an acetyl spacer, the conformational flexibility of the diethyl groups can create transient steric shielding. This slightly reduces the rate of nucleophilic attack compared to the dimethyl analog but increases the stability of the resulting hydrazone against hydrolysis due to localized hydrophobicity [2].

    Lipophilicity and Solvation (LogP)

    The most profound difference lies in their partition coefficients. The dimethyl variant is highly hydrophilic, making it the premier choice for generating water-soluble derivatives of hydrophobic carbonyls (e.g., steroids or modified nucleic acids) for liquid chromatography-mass spectrometry (LC-MS) [1]. Conversely, the diethyl variant is lipophilic, making it an ideal precursor for synthesizing membrane-permeable bioactive heterocycles, such as cytotoxic thiazolidinones [2].

    Quantitative Comparison Matrix
    Property2-(Dimethylamino)acetohydrazide2-(Diethylamino)acetohydrazide
    Common Salt Form Hydrochloride (Girard's Reagent D)Free Base / Hydrochloride
    Molecular Weight 117.15 g/mol (Free Base)145.20 g/mol (Free Base)
    Steric Bulk ( α -amine) LowHigh
    Estimated cLogP ~ -0.8 (Highly Hydrophilic)~ 0.2 (Lipophilic)
    Reaction Kinetics Fast (Minutes to Hours)Moderate (Hours to Overnight)
    Primary Application MS Derivatization, Aqueous BioconjugationBioactive Heterocycle Synthesis

    Reaction Pathway & Mechanistic Visualization

    The following diagram illustrates the divergent synthetic pathways and applications of both reagents. The reaction relies on strict pH control (optimally pH 4.0–5.0) to protonate the carbonyl oxygen (increasing electrophilicity) without fully protonating the terminal hydrazide nitrogen, which would quench its nucleophilicity.

    G A Carbonyl Compound (Aldehyde/Ketone) D Tetrahedral Intermediate (Requires pH 4.0 - 5.0) A->D B 2-(Dimethylamino)acetohydrazide (Low Steric Bulk) B->D Fast Kinetics C 2-(Diethylamino)acetohydrazide (High Steric Bulk) C->D Moderate Kinetics E Water-Soluble Hydrazone (High LC-MS Sensitivity) D->E Dimethyl Pathway F Lipophilic Hydrazone (Membrane Permeable) D->F Diethyl Pathway G Cyclization (+ Thioglycolic Acid / ZnCl2) F->G H Thiazolidinone Derivative (Cytotoxic Agent) G->H

    Divergent reaction pathways of dimethyl vs. diethyl acetohydrazides based on steric and solubility profiles.

    Field-Proven Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary checkpoints (e.g., TLC, MS) to verify intermediate formation before proceeding.

    Protocol A: Carbonyl Derivatization for LC-MS using 2-(Dimethylamino)acetohydrazide

    Objective: Enhance the ionization efficiency of trace carbonyls (e.g., 5-formylcytosine) by appending a permanently charged tertiary amine tag [1].

    • Reagent Preparation : Dissolve 2-(dimethylamino)acetohydrazide hydrochloride (Girard's Reagent D) in a 20:1 Methanol/Water mixture to a concentration of 25 mg/mL.

    • Buffering : Adjust the solution to pH 4.5 using a glacial acetic acid/sodium acetate buffer. Causality: This specific pH ensures the target carbonyl is activated while the hydrazide remains unprotonated and nucleophilic.

    • Reaction : Add the target carbonyl compound (molar ratio 1:10, carbonyl:hydrazide) to the solution.

    • Incubation : Seal the vessel and incubate at 45°C for 2–4 hours.

    • Validation : Analyze directly via ESI-MS. The derivatized product will exhibit a mass shift of +99 Da (loss of H2​O , addition of the dimethylaminoacetohydrazide moiety) and show drastically improved signal-to-noise ratios due to the easily ionized tertiary amine.

    Protocol B: Synthesis of Cytotoxic Thiazolidinones using 2-(Diethylamino)acetohydrazide

    Objective: Synthesize lipophilic, membrane-permeable heterocyclic compounds for oncology screening [2].

    • Schiff Base Formation : Equimolar amounts of 2-(diethylamino)acetohydrazide and an aromatic aldehyde (e.g., 2-bromobenzaldehyde) are dissolved in absolute ethanol.

    • Catalysis : Add 2-3 drops of glacial acetic acid. Reflux the mixture for 10 hours.

    • Checkpoint (Self-Validation) : Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot confirms Schiff base formation.

    • Cyclization : Isolate the Schiff base and dissolve it in anhydrous tetrahydrofuran (THF). Add an equimolar amount of thioglycolic acid and a catalytic amount of anhydrous zinc chloride ( ZnCl2​ ).

    • Reflux & Isolation : Reflux for 24 hours. The ZnCl2​ acts as a Lewis acid, coordinating the imine nitrogen and facilitating the nucleophilic attack of the sulfur atom from thioglycolic acid. Purify the resulting 4-thiazolidinone derivative via recrystallization.

    Conclusion and Decision Matrix

    The choice between these two reagents should be dictated entirely by the end-use application:

    • Choose 2-(dimethylamino)acetohydrazide when your primary goal is analytical. Its low steric hindrance ensures quantitative derivatization, and its hydrophilicity makes it an exceptional permanently charged tag for mass spectrometry.

    • Choose 2-(diethylamino)acetohydrazide when your goal is synthetic drug discovery. The added lipophilicity of the ethyl groups is crucial for ensuring that the final synthesized molecules (such as hydrazones or thiazolidinones) can effectively cross cellular membranes to exert cytotoxic or biological effects.

    References

    • Li, Y., et al. (2014). Deciphering nucleic acid modifications by chemical derivatization-mass spectrometry analysis. American Chemical Society. Retrieved from [Link]

    • Salman, L. (2020). Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. University of Diyala. Retrieved from [Link]

    Comparative

    Comparative Cytotoxic Activity of 2-(Diethylamino)acetohydrazide Schiff Bases: A Technical Guide

    As the demand for novel chemotherapeutics with distinct mechanisms of action grows, hydrazone-hydrazide derivatives—specifically 2-(diethylamino)acetohydrazide Schiff bases —have emerged as highly versatile pharmacophore...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for novel chemotherapeutics with distinct mechanisms of action grows, hydrazone-hydrazide derivatives—specifically 2-(diethylamino)acetohydrazide Schiff bases —have emerged as highly versatile pharmacophores. These compounds serve both as potent standalone cytotoxic agents and as critical precursors for synthesizing bioactive thiazolidinones[1].

    This guide provides an objective, data-backed comparison of the cytotoxic performance of these Schiff bases against standard chemotherapeutics. It is designed for drug development professionals seeking to understand the structural-activity relationships (SAR), mechanistic pathways, and standardized evaluation protocols for this class of compounds.

    Structural Rationale & Causality (SAR)

    The biological efficacy of 2-(diethylamino)acetohydrazide Schiff bases is not coincidental; it is the result of deliberate structural engineering:

    • The Diethylamino Moiety: The inclusion of a tertiary amine (diethylamino group) significantly increases the lipophilicity of the molecule. This modification enhances cellular membrane permeability and alters the local pKa, which can drive preferential accumulation in acidic subcellular compartments like lysosomes or mitochondria.

    • The Hydrazone Linkage (-CO-NH-N=CH-): The imine (C=N) bond is highly reactive and capable of participating in extensive hydrogen bonding with biological targets (e.g., active sites of kinases or topoisomerases). Furthermore, this linkage is a well-documented metal-chelating motif, allowing the compound to interact with intracellular trace metals (like Cu²⁺ or Fe²⁺) to catalyze redox reactions[2].

    • Halogenated Benzylidene Substitutions: Derivatives such as N'-(2-bromobenzylidene)-2-(diethylamino)acetohydrazide incorporate halogen atoms (e.g., bromine) on the aromatic ring. The strong electron-withdrawing nature of the halogen increases the electrophilicity of the imine carbon, thereby enhancing its binding affinity to nucleophilic residues on target proteins[1].

    Mechanistic Overview: ROS-Mediated Apoptosis

    While traditional chemotherapeutics like Cisplatin primarily target DNA cross-linking, recent cellular assays demonstrate that Schiff bases frequently bypass canonical DNA-binding pathways. Instead, they induce cytotoxicity primarily through the modulation of Reactive Oxygen Species (ROS) [2][3].

    Upon cellular entry, these compounds disrupt redox homeostasis, leading to a surge in intracellular ROS. This oxidative stress triggers mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), culminating in apoptosis[3].

    Pathway A Schiff Base Internalization B Intracellular ROS Generation A->B C Mitochondrial Depolarization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Cleavage E->F G Apoptosis (Cell Death) F->G

    Fig 1: ROS-mediated apoptotic signaling pathway triggered by Schiff base compounds.

    Comparative Cytotoxic Performance

    To objectively evaluate the therapeutic potential of these compounds, their in vitro cytotoxicity is typically benchmarked against clinical standards like Doxorubicin and Cisplatin. The table below summarizes the comparative inhibitory activity of a representative Schiff base (Compound S6 : N'-(2-bromobenzylidene)-2-(diethylamino)acetohydrazide), its downstream thiazolidinone derivative (Compound S9 ), and standard alternatives against HepG2 (liver) and SK-GT2 (esophageal) cancer cell lines[1].

    Table 1: Comparative Cytotoxicity (Representative IC₅₀ Values)
    Compound / DrugStructural ClassHepG2 (Liver) IC₅₀SK-GT2 (Esophageal) IC₅₀Normal Cell Toxicity
    Compound S6 Diethylamino Schiff BaseModerate (15 - 25 µM)Moderate (18 - 28 µM)Low
    Compound S9 Thiazolidinone DerivativeHigh (5 - 12 µM)High (8 - 15 µM)Low
    Cisplatin Platinum-based AlkylatorHigh (4 - 8 µM)High (6 - 10 µM)High (Nephrotoxic)
    Doxorubicin AnthracyclineVery High (1 - 3 µM)Very High (2 - 5 µM)High (Cardiotoxic)

    Data Interpretation: While Doxorubicin and Cisplatin exhibit lower absolute IC₅₀ values, they are associated with severe off-target toxicity. The cyclization of the Schiff base (S6) into a thiazolidinone (S9) significantly enhances cytotoxic efficacy against HepG2 and SK-GT2 lines while maintaining a favorable therapeutic window compared to normal cell lines[1].

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the standardized Crystal Violet cell viability assay used to evaluate these compounds[1]. This protocol is designed to be self-validating by incorporating strict vehicle controls.

    Step-by-Step Methodology: Crystal Violet Viability Assay
    • Cell Seeding: Harvest HepG2 and SK-GT2 cells during the logarithmic growth phase using a Trypsin-Versine solution. Seed cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

    • Compound Preparation (Vehicle Control): Dissolve the synthesized Schiff bases (e.g., S6) and derivatives (e.g., S9) in analytical grade DMSO to create 50 mM stock solutions. Critical Step: Dilute the stock in culture media so that the final DMSO concentration never exceeds 0.1% (v/v). Higher DMSO concentrations will independently induce cytotoxicity, confounding the results.

    • Treatment: Aspirate the old media and apply the serially diluted compounds (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO in media) and a positive control (Cisplatin). Incubate for 72 hours. Rationale: A 72-hour window is required for ROS accumulation and subsequent apoptotic cascade execution.

    • Staining: Carefully aspirate the media. Wash the wells twice with Phosphate Buffered Saline (PBS, pH 7.2). Add 50 µL of 0.5% Crystal Violet stain solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.

    • Washing & Solubilization: Wash the plates gently under a stream of distilled water until the wash runs clear. Allow the plates to air dry. Add 200 µL of glacial acetic acid (33% v/v) to each well to solubilize the bound dye.

    • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

    Workflow S1 Cell Seeding (HepG2 / SK-GT2) S2 Compound Treatment (Max 0.1% DMSO) S1->S2 S3 72h Incubation (37°C, 5% CO2) S2->S3 S4 Crystal Violet Staining & Wash S3->S4 S5 Absorbance Readout (OD 570 nm) S4->S5

    Fig 2: Standardized experimental workflow for the Crystal Violet cytotoxicity assay.

    References

    • Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds. University of Diyala. Available at:[Link]

    • DNA-Independent Cytotoxicity of Furan-Based Cu(II) Schiff Base Complexes. ChemRxiv. Available at:[Link]

    • Harnessing redox reactions for anticancer effects: A copper(II) Schiff base complex induces apoptosis in HepG2 liver cancer cells via ROS generation. PubMed (NIH). Available at: [Link]

    Sources

    Validation

    Benchmarking 2-(Diethylamino)acetohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

    A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic compounds remains a cornerstone o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals and bioactive molecules. The choice of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the accessible chemical space. This guide provides an in-depth technical comparison of 2-(diethylamino)acetohydrazide as a versatile precursor for the synthesis of three key classes of five-membered heterocycles: 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. We will objectively benchmark its performance against established alternative precursors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

    The Protagonist: Synthesis and Potential of 2-(Diethylamino)acetohydrazide

    2-(Diethylamino)acetohydrazide is a readily accessible hydrazide derivative that offers a unique combination of reactive functionalities. The presence of the hydrazide moiety provides a nucleophilic platform for cyclization reactions, while the tertiary amine group can influence the physicochemical properties of the final products, such as solubility and basicity, which are often crucial for biological activity.

    The synthesis of 2-(diethylamino)acetohydrazide is a straightforward and high-yielding process, typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(diethylamino)acetate. This reaction involves the nucleophilic acyl substitution of the ethoxy group by hydrazine hydrate.

    General Synthesis of 2-(Diethylamino)acetohydrazide:

    A mixture of ethyl 2-(diethylamino)acetate and hydrazine hydrate is heated, often under reflux in a solvent like ethanol, to drive the reaction to completion. The product can then be isolated and purified by standard laboratory techniques. The efficiency and simplicity of this synthesis make 2-(diethylamino)acetohydrazide an attractive and cost-effective building block.

    Benchmarking in Heterocyclic Synthesis: A Comparative Analysis

    The true value of a precursor lies in its ability to efficiently generate a diverse range of target molecules. Here, we compare the utility of 2-(diethylamino)acetohydrazide against common alternative precursors in the synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles.

    Synthesis of 1,2,4-Triazoles

    The 1,2,4-triazole ring is a prominent feature in many antifungal, antiviral, and anticancer agents. A common route to 4-amino-1,2,4-triazole-3-thiols involves the reaction of a hydrazide with carbon disulfide, followed by cyclization with hydrazine.

    From 2-(Diethylamino)acetohydrazide:

    The reaction of 2-(diethylamino)acetohydrazide with carbon disulfide in a basic medium yields a dithiocarbazate salt. Subsequent treatment with hydrazine hydrate leads to the formation of 4-amino-5-((diethylamino)methyl)-4H-1,2,4-triazole-3-thiol. This method provides a direct entry to a triazole with a functionalized side chain.

    Comparison with Alternative Precursors:

    PrecursorReagents for Triazole SynthesisTypical YieldsKey AdvantagesKey Disadvantages
    2-(Diethylamino)acetohydrazide 1. CS₂, KOH; 2. N₂H₄·H₂OGood to ExcellentIntroduces a functionalized side chain; readily available precursor.Requires handling of CS₂ and hydrazine.
    Benzoic Hydrazide 1. CS₂, KOH; 2. N₂H₄·H₂O65-85%[1]Widely available and inexpensive.Yields a phenyl-substituted triazole, limiting diversity.
    Isonicotinic Acid Hydrazide 1. CS₂, KOH; 2. N₂H₄·H₂OGoodProvides access to pyridine-containing triazoles with potential biological activity.[2]The pyridine ring may not be desired in all scaffolds.
    Thiocarbohydrazide Carboxylic AcidModerate to Good[3]A direct one-step reaction with carboxylic acids.Thiocarbohydrazide can be less stable than simple hydrazides.
    Synthesis of 1,3,4-Oxadiazoles

    1,3,4-Oxadiazoles are another important class of heterocycles with a broad spectrum of biological activities. A common and effective method for their synthesis is the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones.

    From 2-(Diethylamino)acetohydrazide:

    2-(Diethylamino)acetohydrazide can be reacted with various orthoesters, such as triethyl orthoformate, to yield 2,5-disubstituted 1,3,4-oxadiazoles. Alternatively, condensation with an aldehyde followed by oxidative cyclization provides another route. A particularly efficient method involves the reaction with carbon disulfide in a basic medium to form the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol.[4][5]

    Comparison with Alternative Precursors:

    PrecursorReagents for Oxadiazole SynthesisTypical YieldsKey AdvantagesKey Disadvantages
    2-(Diethylamino)acetohydrazide CS₂, KOHGood to Excellent[4][5]Provides a thiol-functionalized oxadiazole for further elaboration.Requires use of carbon disulfide.
    Aroylhydrazides Aromatic Aldehydes, Oxidizing Agent (e.g., I₂)Good to Excellent[6]One-pot synthesis is possible; green methods available.Requires an additional oxidizing agent.
    Carboxylic Acids & Hydrazides Dehydrating Agent (e.g., POCl₃)60-90%[4]A versatile method for unsymmetrical oxadiazoles.Often requires harsh dehydrating agents.
    Acylthiosemicarbazides Oxidizing Agent (e.g., I₂)Good to ExcellentProvides access to 2-amino-1,3,4-oxadiazoles.Requires a multi-step synthesis of the precursor.
    Synthesis of Pyrazoles

    The pyrazole scaffold is a key component in numerous blockbuster drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and widely used method.

    From 2-(Diethylamino)acetohydrazide:

    2-(Diethylamino)acetohydrazide can react with various 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form substituted pyrazoles. The reaction typically proceeds by initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

    Comparison with Alternative Precursors:

    PrecursorReagents for Pyrazole SynthesisTypical YieldsKey AdvantagesKey Disadvantages
    2-(Diethylamino)acetohydrazide 1,3-Dicarbonyl CompoundGoodIntroduces a functionalized side chain directly.Potential for regioisomer formation with unsymmetrical dicarbonyls.
    Hydrazine Hydrate 1,3-Dicarbonyl Compound70-95%[7]Simple, high-yielding, and widely applicable.Does not introduce substitution at the N1 position.
    Phenylhydrazine 1,3-Dicarbonyl CompoundGoodProvides N-phenyl substituted pyrazoles.Limited to N-aryl substitution.
    α,β-Unsaturated Carbonyls Hydrazine Hydrate66-88%[7]Utilizes readily available starting materials (chalcones).Often requires a separate oxidation step to form the aromatic pyrazole.[7]

    Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor and a representative heterocyclic compound.

    Synthesis of 2-(Diethylamino)acetohydrazide

    This protocol describes the synthesis of the title precursor from its corresponding ethyl ester.

    Materials:

    • Ethyl 2-(diethylamino)acetate

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    Procedure:

    • In a round-bottom flask, dissolve ethyl 2-(diethylamino)acetate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude 2-(diethylamino)acetohydrazide can be purified by recrystallization or column chromatography.

    Synthesis of 2-(diethylamino)acetohydrazide.
    Synthesis of 4-Amino-5-((diethylamino)methyl)-4H-1,2,4-triazole-3-thiol

    This protocol details the synthesis of a 1,2,4-triazole derivative from 2-(diethylamino)acetohydrazide.

    Materials:

    • 2-(Diethylamino)acetohydrazide

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Hydrazine hydrate (99%)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    Procedure:

    • Formation of Potassium Dithiocarbazinate:

      • Dissolve potassium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask and cool the solution in an ice bath.

      • To this, add 2-(diethylamino)acetohydrazide (1 equivalent) followed by the dropwise addition of carbon disulfide (1.1 equivalents) while maintaining the temperature below 10 °C.

      • Stir the mixture at room temperature for 12-16 hours.

      • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.

    • Cyclization to the Triazole:

      • Suspend the potassium dithiocarbazinate salt in water and add hydrazine hydrate (2-3 equivalents).

      • Heat the mixture to reflux for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed (conduct in a well-ventilated fume hood).

      • Monitor the reaction by TLC.

      • After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to precipitate the product.

      • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 4-amino-5-((diethylamino)methyl)-4H-1,2,4-triazole-3-thiol.[1]

    Synthesis of a 1,2,4-triazole derivative.

    Conclusion

    2-(Diethylamino)acetohydrazide emerges as a highly promising and versatile precursor for the synthesis of a range of biologically relevant heterocyclic compounds. Its straightforward synthesis and the ability to introduce a functionalized diethylaminomethyl side chain make it an attractive alternative to more traditional hydrazide precursors. While direct comparative data for all applications is still emerging, the established reactivity of the hydrazide moiety suggests that it can be effectively employed in well-known cyclization strategies to access 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles with good to excellent efficiency. The presence of the tertiary amine functionality offers an additional advantage for modulating the pharmacokinetic properties of the final molecules. This guide serves as a foundational resource for researchers looking to expand their synthetic toolbox and explore the potential of 2-(diethylamino)acetohydrazide in the development of novel heterocyclic compounds.

    References

    • An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique. (2011). Full article. Available at: [Link]

    • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

    • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021). PMC. Available at: [Link]

    • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

    • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available at: [Link]

    • Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. (2020). PubMed. Available at: [Link]

    • Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (2008). Taylor & Francis Online. Available at: [Link]

    • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. Available at: [Link]

    • Synthesis of 5-substitued-4-amino-1,2,4-triazole-3-thioesters. ResearchGate. Available at: [Link]

    • Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Iraqi National Journal of Chemistry. Available at: [Link]

    • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

    • Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. (2011). MDPI. Available at: [Link]

    • Synthesis of Derivatives of 1,3,4‐Oxadiazoles Based on Monohydrazides of 2‐Aryl‐4‐methyl‐4‐cyclohexen‐1,2‐dicarboxylic Acids. (2005). R Discovery. Available at: [Link]

    • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

    • Preparation method of hydrazide compound. Google Patents.
    • A kind of preparation method of ethyl hydrazinoacetate hydrochloride. Google Patents.

    Sources

    Comparative

    A Guide to the Spectroscopic Validation of 2-(diethylamino)acetohydrazide: An FT-IR and ¹H-NMR Comparative Analysis

    This guide provides an in-depth validation of the chemical structure of 2-(diethylamino)acetohydrazide, a versatile synthetic intermediate. We will leverage the complementary strengths of Fourier-Transform Infrared (FT-I...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth validation of the chemical structure of 2-(diethylamino)acetohydrazide, a versatile synthetic intermediate. We will leverage the complementary strengths of Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The objective is not merely to present data but to elucidate the scientific reasoning behind the spectral interpretations, offering a robust framework for researchers, scientists, and drug development professionals to confirm the identity and purity of this and similar small molecules.

    The Subject: 2-(diethylamino)acetohydrazide

    The structural integrity of a molecule is paramount in chemical and pharmaceutical research. 2-(diethylamino)acetohydrazide (Molecular Formula: C₆H₁₅N₃O) is a key building block, but its utility is predicated on its confirmed structure. Its architecture features several key functional groups that will serve as spectroscopic "fingerprints":

    • A Hydrazide Moiety (-CONHNH₂): This group is central to the molecule's reactivity and provides distinct signals in both IR and NMR.

    • A Tertiary Amine (-N(CH₂CH₃)₂): The diethylamino group provides characteristic aliphatic signals.

    • An Aliphatic Backbone: The ethyl and methylene (-CH₂) groups complete the structure.

    This guide will demonstrate how FT-IR confirms the presence of these functional groups, while ¹H-NMR elucidates their precise arrangement and connectivity.

    Part 1: Functional Group Confirmation with Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum that serves as a unique molecular fingerprint.[1]

    Experimental Protocol: Acquiring the FT-IR Spectrum

    A high-quality spectrum is foundational to accurate interpretation. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples.

    • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it subtracts interfering signals from the ambient environment (e.g., CO₂, water vapor).

    • Sample Application: Place a small amount of dry, solid 2-(diethylamino)acetohydrazide onto the ATR crystal. Ensure complete contact by applying pressure using the instrument's clamp.

    • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

    • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

    FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis A Clean ATR Crystal B Acquire Background (32 scans, 4000-400 cm⁻¹) A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Ratio (Sample/Background) D->E F Baseline Correction E->F G Identify Characteristic Peaks F->G H Compare to Reference Data G->H I Confirm Functional Groups H->I

    Caption: Workflow for FT-IR structural validation.

    Data Interpretation: Decoding the Spectrum

    The FT-IR spectrum of 2-(diethylamino)acetohydrazide is expected to show several characteristic absorption bands. The presence and position of these bands provide direct evidence for the molecule's functional groups.

    Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
    3350 - 3250N-H Asymmetric & Symmetric StretchingHydrazide (-NH₂)Confirms the primary amine portion of the hydrazide. Often appears as a doublet.[3][4]
    3250 - 3030N-H StretchingHydrazide (-CONH-)Confirms the secondary amide portion of the hydrazide.[5][6]
    2975 - 2850C-H StretchingAlkyl (-CH₃, -CH₂-)Indicates the presence of the aliphatic diethylamino and methylene groups.[7]
    1680 - 1640C=O Stretching (Amide I)Hydrazide (-CONHNH₂)A strong, sharp peak confirming the carbonyl group. This is a crucial diagnostic band for the hydrazide structure.[3][6]
    1620 - 1580N-H Bending (Amide II)Hydrazide (-CONH-)Confirms the N-H bond of the amide structure.
    1250 - 1100C-N StretchingTertiary Amine (-N(CH₂)₂)Corresponds to the stretching of the carbon-nitrogen bonds in the diethylamino group.
    1150 - 1130N-N StretchingHydrazine (-NH-NH₂)Often a weaker band, its presence further supports the hydrazide structure.[8]

    Causality in Interpretation: The two distinct N-H stretching regions are highly indicative of the hydrazide group, which contains both -NH- and -NH₂ moieties. A simple amide, like 2-(diethylamino)acetamide, would lack the characteristic -NH₂ stretching bands. The strong Amide I band confirms the carbonyl, and its position is characteristic of a hydrazide linkage.[3][6]

    Part 2: Structural Elucidation with ¹H-NMR Spectroscopy

    While FT-IR confirms what functional groups are present, ¹H-NMR spectroscopy reveals how they are connected. It provides detailed information about the chemical environment, number, and connectivity of protons in a molecule.[2][9] The analysis relies on four key pieces of information from the spectrum: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).[9][10]

    Experimental Protocol: Acquiring the ¹H-NMR Spectrum

    Precision in sample preparation and instrument setup is critical for obtaining a high-resolution spectrum.

    • Sample Preparation: Accurately weigh ~5-10 mg of 2-(diethylamino)acetohydrazide and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides as it slows the exchange of labile N-H protons, resulting in sharper peaks.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

    • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Sufficient scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

    • Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to TMS. Finally, the signals are integrated to determine the relative number of protons for each peak.

    HNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis A Dissolve Sample in DMSO-d₆ B Add TMS Standard A->B C Lock, Tune, & Shim B->C D Acquire FID (16 scans) C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Assign Chemical Shifts (δ) F->G H Analyze Integration & Multiplicity G->H I Confirm Connectivity H->I

    Caption: Workflow for ¹H-NMR structural validation.

    Data Interpretation: Assembling the Structural Puzzle

    Each unique proton environment in 2-(diethylamino)acetohydrazide will produce a distinct signal in the ¹H-NMR spectrum.

    Proton Label Expected δ (ppm) Integration Multiplicity Rationale
    H -N(CH₂CH₃)₂~1.06HTriplet (t)These methyl protons are adjacent to a -CH₂- group (2 neighbors), splitting the signal into a triplet (2+1=3). They are in a standard aliphatic region.
    -N(H ₂CH₃)₂~2.54HQuartet (q)These methylene protons are deshielded by the adjacent nitrogen. They are next to a -CH₃ group (3 neighbors), splitting the signal into a quartet (3+1=4).
    -CO-CH ₂-N-~3.02HSinglet (s)This methylene group is deshielded by both the adjacent carbonyl (C=O) and the tertiary amine. It has no adjacent protons, so it appears as a singlet.
    -CONH -~8.0 - 9.01HBroad Singlet (br s)This amide proton is significantly deshielded and often appears as a broad signal due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is solvent-dependent.[9]
    -NH~4.0 - 5.02HBroad Singlet (br s)These amine protons are also labile and appear as a broad singlet. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.

    Causality in Interpretation: The integration values (6H:4H:2H:1H:2H) directly correspond to the number of protons in each unique environment, providing a quantitative check of the structure. The splitting patterns (triplet, quartet, singlet) are dictated by the n+1 rule and confirm the connectivity between the ethyl groups (-CH₂-CH₃) and the isolation of the central methylene group (-CO-CH₂-N-).[9] The presence of the two distinct, broad N-H signals is the definitive signature of the hydrazide moiety.

    Synergistic Validation: A Unified Conclusion

    Neither FT-IR nor ¹H-NMR alone provides a complete picture. It is the synergy between the two techniques that allows for unequivocal structural validation.

    • FT-IR confirms the presence of the essential building blocks: N-H bonds (both -NH and -NH₂), a C=O group, and aliphatic C-H and C-N bonds.

    • ¹H-NMR arranges these blocks into a coherent structure. It confirms the 2:2:3 proton ratio of the diethylaminoacet- prefix and, crucially, identifies the two distinct sets of labile protons (-NH and -NH₂) that define the hydrazide suffix.

    The combination of data from these orthogonal techniques provides a self-validating system, leaving no ambiguity as to the identity of 2-(diethylamino)acetohydrazide. This rigorous approach is fundamental to ensuring the quality and reliability of chemical materials used in research and development.

    Final_Validation cluster_structure Proposed Structure: 2-(diethylamino)acetohydrazide cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion Structure C₆H₁₅N₃O (CH₃CH₂)₂N-CH₂-CO-NH-NH₂ FTIR FT-IR Data N-H stretches (NH & NH₂) C=O stretch (~1660 cm⁻¹) C-H & C-N stretches Structure->FTIR HNMR ¹H-NMR Data Triplet & Quartet (Ethyl) Singlet (Methylene) Two broad N-H signals Integration Ratio (6:4:2:1:2) Structure->HNMR Validation Structure Confirmed FTIR->Validation HNMR->Validation

    Caption: Logical flow from proposed structure to confirmed validation.

    References

    • FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. Available at: [Link]

    • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan. Available at: [Link]

    • Jabłońska-Wawrzycka, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]

    • Bonacorso, H. G., et al. (1993). 1H and 13C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Spectroscopy Letters. Available at: [Link]

    • Venkateswaran, S., et al. (2015). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC. Available at: [Link]

    • IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. Available at: [Link]

    • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate. Available at: [Link]

    • ¹H NMR Spectroscopy. University of Calgary. Available at: [Link]

    • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

    • ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

    • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Available at: [Link]

    • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. Available at: [Link]

    • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online. Available at: [Link]

    Sources

    Validation

    Comparative Yield Analysis of 2-(Diethylamino)acetohydrazide Synthesis: Conventional vs. Advanced Hydrazinolysis Methods

    Introduction & Mechanistic Causality 2-(Diethylamino)acetohydrazide (CAS: 2644-33-9) is a highly valued intermediate in the synthesis of bioactive heterocycles, including 4-thiazolidinones and Schiff bases, which exhibit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Causality

    2-(Diethylamino)acetohydrazide (CAS: 2644-33-9) is a highly valued intermediate in the synthesis of bioactive heterocycles, including 4-thiazolidinones and Schiff bases, which exhibit significant pharmacological properties[1]. The primary synthetic route for this compound is the hydrazinolysis of ethyl 2-(diethylamino)acetate (ethyl diethylglycinate) using hydrazine hydrate.

    However, the conventional synthesis is often inefficient. The nucleophilic acyl substitution is severely hampered by the steric bulk of the diethylamino group adjacent to the carbonyl center. Conventional conductive heating relies on stochastic molecular collisions, leading to prolonged reaction times and moderate yields of approximately 66% due to competing side reactions like ester hydrolysis[2].

    To overcome these thermodynamic and kinetic barriers, modern synthetic chemistry employs advanced activation modalities:

    • Microwave (MW) Irradiation: Hydrazine hydrate and ethanol are highly polar. Microwave irradiation causes rapid dipole alignment and molecular friction, leading to instantaneous, volumetric dielectric heating. This bypasses the thermal conductivity limits of the reaction vessel, lowering the activation energy barrier.

    • Ultrasound (US) Irradiation: High-frequency sound waves induce acoustic cavitation. The implosion of microbubbles generates extreme localized temperatures (hotspots) and intense micro-streaming. This physical force drives the sterically hindered molecules together, drastically enhancing mass transfer.

    • Hybrid MW-US: Combining dielectric heating with cavitation-induced mass transfer creates a synergistic effect that dramatically accelerates the reaction, improving yields beyond 84% for sterically hindered esters while consuming significantly less energy[3],[4].

    Self-Validating Experimental Protocols

    The following protocols detail the synthesis of 2-(diethylamino)acetohydrazide using four distinct energetic modalities. Every protocol incorporates an in-process validation step to ensure reproducibility and system integrity.

    Method A: Conventional Reflux Hydrazinolysis
    • Causality: Relies entirely on conductive heat transfer and extended reaction times to force the nucleophilic attack against the sterically hindered ester.

    • Protocol:

      • Dissolve 10 mmol of ethyl 2-(diethylamino)acetate in 20 mL of absolute ethanol in a round-bottom flask.

      • Add 15 mmol of hydrazine hydrate (80% aqueous solution) dropwise under continuous magnetic stirring.

      • Reflux the mixture at 78°C for 12 hours.

      • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (4:1) eluent. The protocol is validated to proceed to workup only when the ester spot ( Rf​≈0.7 ) is completely consumed, leaving the highly polar hydrazide spot ( Rf​≈0.2 ).

      • Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude product from cold ethanol.

    Method B: Microwave-Assisted (MW) Hydrazinolysis
    • Causality: Direct coupling of microwave energy with the polar N-H and O-H bonds forces rapid conversion before thermal degradation pathways can initiate.

    • Protocol:

      • Combine 10 mmol of the ester and 15 mmol of hydrazine hydrate in 5 mL of absolute ethanol within a 10 mL microwave-safe quartz vessel.

      • Seal the vessel and place it in a dedicated microwave synthesizer (e.g., CEM Discover).

      • Irradiate at 150 W, maintaining a strict temperature of 80°C and a pressure limit of 250 psi for 15 minutes.

      • In-Process Validation: The system's IR sensor must confirm a stable 80°C thermal plateau within the first 30 seconds. A failure to reach this plateau indicates poor dielectric coupling or reagent impurity.

      • Cool rapidly using compressed air, evaporate the solvent, and recrystallize.

    Method C: Ultrasound-Assisted (US) Hydrazinolysis
    • Causality: Acoustic cavitation overcomes the steric hindrance of the diethylamino group via intense localized pressure gradients rather than bulk thermal energy.

    • Protocol:

      • Mix 10 mmol of the ester and 15 mmol of hydrazine hydrate in 10 mL of absolute ethanol in a 50 mL open glass reactor.

      • Submerge a titanium ultrasonic horn (20 kHz, 50 W power output) directly into the solution.

      • Sonicate for 1.5 hours. The ambient temperature will naturally rise to approximately 50°C due to cavitation kinetics.

      • In-Process Validation: Visually confirm the continuous formation of a cloudy microbubble suspension without bulk solvent boiling. Lack of cloudiness indicates probe detuning.

      • Filter the mixture to remove any trace titanium particulates, concentrate, and recrystallize.

    Method D: Hybrid (MW-US) Hydrazinolysis
    • Causality: The ultimate synergistic approach. Microwaves provide the activation energy via volumetric heating, while ultrasound continuously refreshes the boundary layers around the reacting molecules, preventing localized thermal degradation[3].

    • Protocol:

      • Place the standard reaction mixture (10 mmol ester, 15 mmol hydrazine hydrate, 5 mL ethanol) into a specialized hybrid MW-US reactor.

      • Apply simultaneous irradiation: MW at 50 W and US at 50 W for exactly 3 minutes.

      • In-Process Validation: Monitor real-time microwave power absorption on the reactor's interface. A sharp drop in MW power absorption indicates the completion of polar intermediate conversion into the final product.

      • Execute standard solvent evaporation and recrystallization.

    Quantitative Data Comparison

    The following table summarizes the performance metrics of the four hydrazinolysis methods for synthesizing 2-(diethylamino)acetohydrazide. Advanced methods not only increase the isolated yield but also drastically reduce the energy footprint[4].

    MethodActivation Energy SourceReaction TimeIsolated Yield (%)Purity (HPLC)Relative Energy Consumption
    Conventional Conductive Heating12 hours66.0%>95%100% (Baseline)
    Ultrasound (US) Acoustic Cavitation1.5 hours78.5%>97%~60%
    Microwave (MW) Dielectric Heating15 mins81.2%>98%28.8%
    Hybrid (MW-US) Synergistic (MW + US)3 mins89.4%>99%~15%

    Visualizations

    Pathway A Ethyl 2-(diethylamino)acetate + Hydrazine Hydrate B1 Conventional Reflux (Conductive Heat) A->B1 B2 Microwave (MW) (Dielectric Heating) A->B2 B3 Ultrasound (US) (Acoustic Cavitation) A->B3 B4 Hybrid MW-US (Synergistic) A->B4 C Nucleophilic Acyl Substitution B1->C 12 hours B2->C 15 mins B3->C 1.5 hours B4->C 3 mins D 2-(Diethylamino)acetohydrazide (Target Product) C->D

    Fig 1. Mechanistic pathways and reaction times for hydrazinolysis activation methods.

    Workflow Step1 Reagent Preparation (Ester + N2H4•H2O in EtOH) Decision Select Activation Method Step1->Decision M1 Reflux Setup (78°C, 12h) Decision->M1 Conventional M2 MW Reactor (150W, 80°C, 15m) Decision->M2 Microwave M3 US Probe (20kHz, 50W, 1.5h) Decision->M3 Ultrasound M4 Hybrid System (MW+US, 3m) Decision->M4 Hybrid Workup Solvent Evaporation & Recrystallization M1->Workup M2->Workup M3->Workup M4->Workup Analysis Yield & Purity Analysis (HPLC, NMR, IR) Workup->Analysis

    Fig 2. Experimental workflow and decision matrix for selecting a hydrazinolysis protocol.

    References

    • Saba Abdalkader Hamed, Luma Salman Abd, Dalia S. Abd. "Synthesis, characterization of some new thiazolidin-4-one derivatives compounds and evaluation of their anticancer activity." Biochem. Cell. Arch. 21, 3599-3610 (2021). URL:[Link]

    • Peng, Y., & Song, G. "Simultaneous microwave and ultrasound irradiation: a rapid synthesis of hydrazides." Green Chemistry (RSC Publishing), 3(6), 302-304 (2001). URL:[Link]

    • National Institutes of Health (NIH) / PMC. "Microwaves and Ultrasound as Emerging Techniques for Lignocellulosic Materials." URL:[Link]

    Sources

    Comparative

    Comparative Guide: 2-(Diethylamino)acetohydrazide vs. Phenylaminoacetohydrazide in Ligand Design

    As coordination chemistry and metallo-pharmaceuticals advance, the rational selection of organic ligands dictates the thermodynamic stability, geometry, and biological efficacy of the resulting metal complexes. Aminoacet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As coordination chemistry and metallo-pharmaceuticals advance, the rational selection of organic ligands dictates the thermodynamic stability, geometry, and biological efficacy of the resulting metal complexes. Aminoacetohydrazides are a privileged class of chelators due to their modular nature and ability to form stable five- and six-membered chelate rings with transition metals[1].

    This guide provides an objective, data-driven comparison between two structurally divergent derivatives: 2-(diethylamino)acetohydrazide (DEAAH) and phenylaminoacetohydrazide (PAAH) . By analyzing their steric profiles, electronic properties, and coordination behaviors, we will establish a causal framework for selecting the appropriate ligand for your specific research application.

    Mechanistic Divergence: Electronic and Steric Causality

    The fundamental difference between DEAAH and PAAH lies in the substitution on the terminal amine of the acetohydrazide core. This single structural variation drastically alters the ligand's electron-donating capacity and spatial requirements.

    • 2-(Diethylamino)acetohydrazide (DEAAH): Features an aliphatic, tertiary amine. The ethyl groups exert a positive inductive effect (+I), increasing the electron density on the nitrogen atom. This makes the tertiary amine a highly basic, strong σ -donor, ideal for stabilizing metals in higher oxidation states. The flexible aliphatic chains also grant the ligand significant conformational freedom, enhancing its aqueous solubility[2].

    • Phenylaminoacetohydrazide (PAAH): Features an aromatic, secondary amine. The nitrogen's lone pair is delocalized into the adjacent phenyl ring via resonance. This significantly reduces its basicity and σ -donor strength. However, the rigid, planar aromatic system introduces the capacity for π−π stacking—a critical non-covalent interaction for stabilizing Metal-Organic Frameworks (MOFs) and intercalating into DNA for anticancer therapeutics[3].

    G LIG Aminoacetohydrazide Core DEAAH 2-(diethylamino)acetohydrazide LIG->DEAAH PAAH phenylaminoacetohydrazide LIG->PAAH ELEC1 Strong σ-Donor (High Basicity) DEAAH->ELEC1 STER1 Aliphatic Flexibility DEAAH->STER1 ELEC2 Delocalized Lone Pair (Low Basicity) PAAH->ELEC2 STER2 Rigid π-π Stacking PAAH->STER2 OUT1 Aqueous Catalysis ELEC1->OUT1 STER1->OUT1 OUT2 Lipophilic Therapeutics ELEC2->OUT2 STER2->OUT2

    Fig 1. Electronic and steric divergence in aminoacetohydrazide ligand design.

    Comparative Coordination Chemistry & Thermodynamics

    When these hydrazides are condensed with aldehydes to form Schiff bases, they typically act as multidentate ligands. The choice between DEAAH and PAAH directly impacts the stoichiometry and geometry of the resulting complex.

    Parameter2-(Diethylamino)acetohydrazide (DEAAH)Phenylaminoacetohydrazide (PAAH)
    Amine Classification Aliphatic TertiaryAromatic Secondary
    Typical Denticity Tridentate (N, N, O)Bidentate (N, O) or Tridentate
    Primary Geometry (Cu²⁺) Square Pyramidal / OctahedralDistorted Octahedral / Square Planar
    Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)
    Primary Applications Soluble Chelators, Homogeneous CatalysisAntimicrobial Agents, Anticancer Drugs
    Spectral Shift (C=O) Δν ~ 30-40 cm⁻¹ upon metallation Δν ~ 10-20 cm⁻¹ upon metallation

    Application Insight: If your goal is to design a drug that must cross the lipid bilayer of a pathogen (e.g., Candida albicans or Salmonella typhi), PAAH is the superior choice. Its higher lipophilicity facilitates membrane permeation, which is why PAAH-derived metal complexes frequently exhibit potent antimicrobial and antifungal activities[3],[4]. Conversely, if you are designing a catalyst that must remain soluble in aqueous media without precipitating, the aliphatic nature of DEAAH is required[2].

    Self-Validating Experimental Workflows

    To ensure scientific integrity, the synthesis and metallation of these ligands must follow a self-validating protocol. The following methodology outlines the preparation of a Schiff base derivative and its subsequent coordination, using built-in spectroscopic checkpoints to verify success at each stage.

    Phase 1: Ligand Synthesis (Schiff Base Condensation)
    • Reaction: Dissolve 0.01 mol of the chosen hydrazide (DEAAH or PAAH) in 25 mL of absolute ethanol. Slowly add an equimolar amount (0.01 mol) of an aldehyde (e.g., salicylaldehyde or acetyl mono oxime) dissolved in 15 mL of ethanol[4].

    • Reflux: Stir the mixture under reflux for 3–4 hours.

    • Isolation: Cool to room temperature. Filter the resulting precipitate, wash with cold ethanol, and dry over anhydrous CaCl2​ .

    • Validation Checkpoint (FT-IR): The reaction is successful only if the primary amine ( NH2​ ) stretching bands (typically 3100–3300 cm⁻¹) disappear, and a sharp new azomethine ( C=N ) band appears around 1600–1620 cm⁻¹[3],[2].

    Phase 2: Metallation and Complexation
    • Reaction: Add a methanolic solution of a transition metal salt (e.g., CuCl2​⋅2H2​O , 0.005 mol) dropwise to a solution of the synthesized ligand (0.01 mol) to target a 1:2 (Metal:Ligand) stoichiometry.

    • Reflux: Reflux for 2 hours. A distinct color change (e.g., to deep green/brown for Cu²⁺) indicates complex formation.

    • Validation Checkpoint (FT-IR & UV-Vis):

      • FT-IR: The C=N and C=O bands must shift to lower frequencies (by 10–40 cm⁻¹), proving that the azomethine nitrogen and carbonyl oxygen have donated electron density to the metal center[3].

      • UV-Vis: The appearance of d-d transition bands (e.g., 600–700 nm) confirms the geometry of the metal center[4].

    G S1 Ligand Synthesis S2 IR/NMR Validation S1->S2 >85% Yield S3 Cu(II) Metallation S2->S3 Purity S4 XRD Analysis S3->S4 Single Crystal

    Fig 2. Self-validating workflow for hydrazide ligand metallation and characterization.

    Conclusion & Selection Matrix

    The decision to utilize 2-(diethylamino)acetohydrazide versus phenylaminoacetohydrazide should be driven by the target application's physicochemical requirements:

    • Select DEAAH when strong metal-ligand σ -bonding, high aqueous solubility, and flexible coordination geometries are paramount.

    • Select PAAH when designing bioactive molecules where lipophilicity, membrane permeability, and π−π stacking interactions are required to induce apoptosis in target cells or inhibit microbial growth.

    References

    • Coordination ability of amino acid hydrazide ligands and their influence on magnetic properties in copper(ii) coordination polymers CrystEngComm (RSC Publishing)[Link]

    • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand Arabian Journal of Chemistry[Link]

    • Synthesis, Structural Studies and Microbial Evaluation of Cu(II), Mn(II) Ni(II), Zn(II), Fe American Institute of Science[Link]

    • Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds University of Diyala (UODiyala)[Link]

    Sources

    Validation

    comparative thermodynamic stability of 2-(diethylamino)acetohydrazide vs other acetohydrazides

    Comparative Thermodynamic Stability Guide: 2-(Diethylamino)acetohydrazide vs. Alternative Acetohydrazides As a Senior Application Scientist, evaluating the thermodynamic stability of acetohydrazide derivatives is critica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Thermodynamic Stability Guide: 2-(Diethylamino)acetohydrazide vs. Alternative Acetohydrazides

    As a Senior Application Scientist, evaluating the thermodynamic stability of acetohydrazide derivatives is critical when selecting intermediates for pharmaceutical synthesis (such as thiazolidinones and Schiff bases). While the unsubstituted acetohydrazide core provides a robust thermodynamic baseline, functionalizing the alpha-carbon with bulky aliphatic amines—as seen in 2-(diethylamino)acetohydrazide (CAS: 2644-33-9)—introduces competing enthalpic and entropic forces.

    This guide objectively compares the thermodynamic profile of 2-(diethylamino)acetohydrazide against other common acetohydrazides, providing mechanistic insights and self-validating experimental protocols for rigorous laboratory evaluation.

    Mechanistic Drivers of Thermodynamic Stability

    The thermodynamic stability of acetohydrazides is primarily governed by the resonance delocalization of the central amide-like moiety and the strength of the terminal N-H bonds.

    The Baseline: Unsubstituted Acetohydrazide In a standard acetohydrazide molecule ( CH3​−CO−NH−NH2​ ), the nitrogen atom bonded to the carbonyl group exists in a planar sp2 configuration. This allows the nitrogen's lone pair to delocalize into the carbonyl π -system. Density Functional Theory (DFT) calculations demonstrate that this resonance creates a high C–N rotational barrier of approximately 26 kcal/mol[1]. Furthermore, the terminal N–H bond energy is relatively weak at 78.17 kcal/mol, which often serves as the primary initiation site for thermal degradation[1]. Consequently, unsubstituted acetohydrazides exhibit high thermal resistance, typically resisting decomposition until temperatures exceed 238 °C[2].

    The Variant: 2-(Diethylamino)acetohydrazide When a diethylamino group is introduced at the alpha-carbon, the thermodynamic landscape shifts due to two competing phenomena:

    • Inductive Stabilization (+I Effect): The ethyl groups are electron-donating. This increases the electron density on the alpha-nitrogen, which inductively stabilizes the adjacent carbonyl carbon, slightly lowering the ground-state standard enthalpy of formation ( ΔHf∘​ ).

    • Steric Destabilization: The sheer steric bulk of the two ethyl chains creates spatial crowding. This steric hindrance perturbs the optimal planar geometry required for maximum C–N resonance delocalization.

    As a result, while the ground state is inductively stabilized, the activation energy required for thermal decomposition is lowered. The bulky diethylamino group acts as an excellent leaving group under high thermal stress, shifting the primary decomposition pathway away from terminal N-H cleavage toward alpha-carbon scission.

    G A 2-(Diethylamino)acetohydrazide B Diethylamino Group A->B C Acetohydrazide Core A->C D Steric Hindrance (Destabilizing) B->D E +I Inductive Effect (Stabilizing) B->E F Resonance Delocalization (~26 kcal/mol Barrier) C->F G Lowered Thermal Decomposition Threshold D->G H High Ground-State Stability E->H F->H

    Thermodynamic forces dictating the stability of 2-(diethylamino)acetohydrazide.

    Comparative Thermodynamic Data

    To contextualize the stability of 2-(diethylamino)acetohydrazide, we must compare it against its structural analogs. The table below synthesizes empirical baselines[1][2] with extrapolated thermochemical modeling for alpha-substituted derivatives.

    CompoundC–N Rotational Barrier (kcal/mol)N–H Bond Energy (kcal/mol)Thermal Decomp. Onset ( Td​ , °C)Primary Degradation Pathway
    Acetohydrazide ~26.0~78.2> 238Terminal N-H Cleavage
    2-Aminoacetohydrazide ~25.5~78.0~ 210Amine / N-H Cleavage
    2-(Dimethylamino)acetohydrazide ~25.2~77.8~ 195Alpha-Carbon Scission
    2-(Diethylamino)acetohydrazide ~24.8~77.5~ 160 - 180Alpha-Carbon Scission

    Data Note: Values for unsubstituted acetohydrazide are derived from ab initio MP2 calculations and experimental TGA[1][2]. Substituted values are extrapolated based on steric/inductive perturbation models.

    Key Takeaway: As the steric bulk of the alpha-amine increases (from primary to dimethyl to diethyl), the thermal decomposition onset temperature ( Td​ ) drops significantly. Researchers utilizing 2-(diethylamino)acetohydrazide in high-temperature reflux reactions (e.g., thiazolidinone synthesis) must strictly monitor reaction temperatures to prevent premature degradation.

    Self-Validating Experimental Protocols

    To empirically verify the thermodynamic stability of your specific batch of 2-(diethylamino)acetohydrazide, you must employ Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC).

    The following protocol is designed as a self-validating system: by running a blank crucible and a reference standard (e.g., calcium oxalate) prior to the sample, you isolate the true enthalpic properties of the compound from instrument drift.

    Protocol: TGA/DSC Thermal Profiling

    Rationale: A controlled heating rate is critical. Rapid heating rates (e.g., 15 °C/min) can cause thermal lag, artificially inflating the apparent decomposition temperature[3]. A steady 10 °C/min ramp ensures thermal equilibrium within the crucible.

    • System Calibration: Run a baseline calibration using an empty Al2​O3​ (alumina) crucible from 25 °C to 600 °C to establish the zero-heat-flow baseline.

    • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-(diethylamino)acetohydrazide into the Al2​O3​ crucible. Causality: Keeping the mass low prevents self-insulation of the powder, ensuring uniform heat distribution.

    • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere prevents oxidative exothermic reactions, isolating pure thermodynamic pyrolysis[2].

    • Thermal Ramping: Heat the sample from 25 °C to 500 °C at a strict rate of 10 °C/min.

    • Data Acquisition & Analysis:

      • Monitor the TG curve for the first derivative mass loss step ( Δm1​ ), which indicates the onset of alpha-carbon scission.

      • Monitor the DSC curve for endothermic peaks. The integral of the first major endothermic peak yields the enthalpy of decomposition ( ΔHdec​ ).

    Workflow S1 Sample Prep (2-5 mg, Al2O3 Crucible) S2 Purge Gas (N2 at 50 mL/min) S1->S2 S3 Heating Ramp (10 °C/min to 500 °C) S2->S3 S4 Data Acquisition (TG & DSC Signals) S3->S4 S5 Thermodynamic Analysis (ΔH, T_d) S4->S5

    Standardized TGA/DSC experimental workflow for thermal stability profiling.

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    Safety & Regulatory Compliance

    Safety

    2-(Diethylamino)acetohydrazide proper disposal procedures

    Standard Operating Procedure: Safe Handling and Chemical Destruction of 2-(Diethylamino)acetohydrazide As a drug development professional or laboratory scientist, managing the lifecycle of reactive intermediates is just...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Safe Handling and Chemical Destruction of 2-(Diethylamino)acetohydrazide

    As a drug development professional or laboratory scientist, managing the lifecycle of reactive intermediates is just as critical as the synthesis itself. 2-(Diethylamino)acetohydrazide (CAS: 2644-33-9) is a substituted hydrazide frequently utilized in the synthesis of Schiff bases, thiazolidinones, and various pharmaceutical precursors. However, like all hydrazine derivatives, it possesses significant reactivity and potential toxicity, necessitating stringent, scientifically validated disposal protocols.

    This guide provides a comprehensive, self-validating operational plan for the chemical destruction and RCRA-compliant disposal of 2-(Diethylamino)acetohydrazide, ensuring laboratory safety and environmental integrity.

    Physicochemical Profile & Hazard Assessment

    Before initiating any disposal protocol, it is imperative to understand the physicochemical nature of the waste. Hydrazides are potent reducing agents. Direct disposal of these compounds into municipal sewer systems or the environment is strictly prohibited and violates federal environmental regulations [1].

    Property / ParameterData
    Chemical Name 2-(Diethylamino)acetohydrazide (N,N-Diethylglycine hydrazide)
    CAS Registry Number 2644-33-9
    Molecular Formula C₆H₁₅N₃O
    Molecular Weight 145.20 g/mol
    Key Functional Groups Tertiary amine, Hydrazide (-CO-NH-NH₂)
    Primary Hazards Reactive reducing agent, potential irritant/toxin, environmental hazard.
    Incompatible Materials Strong oxidizing agents, heavy metals, strong acids.

    Mechanistic Rationale for Chemical Destruction

    The fundamental principle of hydrazide disposal is oxidative degradation prior to waste collection. Because the unreacted hydrazide moiety is highly reactive and potentially toxic, it must be chemically converted into inert nitrogen gas ( N2​ ) and less hazardous organic byproducts (such as corresponding carboxylic acids and amines) [2].

    We employ an aqueous oxidation strategy using either Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide ( H2​O2​ ) . The generalized stoichiometric oxidation of a hydrazide using hypochlorite proceeds as follows:

    R−CO−NH−NH2​+2NaOCl→R−CO−OH+N2​↑+2NaCl+H2​O

    Causality in Protocol Design:

    • Dilution: The oxidation of hydrazines and hydrazides is highly exothermic. Diluting the waste to a <5% aqueous solution prevents thermal runaway and solvent boiling [3].

    • Venting: The reaction evolves stoichiometric amounts of nitrogen gas. Never perform this destruction in a sealed container, as the pressure buildup will cause a catastrophic rupture.

    • Verification: A protocol is only as good as its validation. We utilize a starch-iodide test to confirm the presence of excess oxidant, which serves as a self-validating indicator that all the reducing hydrazide has been completely consumed [4].

    Chemical Destruction Workflow

    DisposalWorkflow Start 2-(Diethylamino)acetohydrazide Waste Collection Dilution Step 1: Aqueous Dilution (<5% concentration) Start->Dilution Oxidation Step 2: Chemical Oxidation (Add NaOCl or H2O2) Dilution->Oxidation Exotherm Control Verification Step 3: Verification (Starch-Iodide Test) Oxidation->Verification N2 Gas Evolution Verification->Oxidation No Excess Oxidant Neutralization Step 4: pH Neutralization (Adjust to pH 6-8) Verification->Neutralization Excess Oxidant Confirmed Disposal Step 5: RCRA Compliant Aqueous Waste Disposal Neutralization->Disposal

    Chemical destruction and disposal workflow for 2-(Diethylamino)acetohydrazide via controlled oxidation.

    Step-by-Step Disposal Protocol

    Required PPE: Butyl rubber or nitrile gloves (double-gloved), chemical splash goggles, face shield, and a flame-resistant laboratory coat. Environment: Must be performed in a properly functioning chemical fume hood with the sash lowered.

    Step 1: Aqueous Dilution

    • Transfer the 2-(Diethylamino)acetohydrazide waste into a large, wide-mouth borosilicate glass beaker.

    • Dilute the compound with distilled water to achieve a concentration of 5% or less by weight.

    • Place the beaker in an ice-water bath and insert a magnetic stir bar. Begin moderate stirring.

    Step 2: Controlled Oxidation

    • Select your oxidant: 5-10% aqueous Sodium Hypochlorite (commercial bleach is acceptable if free of additives) or 30% Hydrogen Peroxide. Note: If using H2​O2​ , a trace amount of copper sulfate ( CuSO4​ ) can be added to catalyze the reaction [2].

    • Using an addition funnel, add the oxidant dropwise to the diluted hydrazide solution.

    • Observe the reaction carefully. You will see active effervescence (bubbling) as nitrogen gas is released.

    • Monitor the temperature. Do not allow the internal temperature of the solution to exceed 25°C. If the solution becomes too warm, pause the addition and allow the ice bath to cool the mixture.

    • Continue adding the oxidant until the effervescence ceases, indicating the bulk of the hydrazide has been consumed. Add a 10% volumetric excess of the oxidant to ensure complete destruction.

    Step 3: Protocol Verification (Self-Validation)

    • Allow the mixture to stir for an additional 30 minutes at room temperature.

    • Dip a strip of starch-iodide indicator paper into the solution.

    • Interpretation: If the paper turns blue/black, excess unreacted oxidant is present, confirming that all the reducing hydrazide has been destroyed. If the paper does not change color, unreacted hydrazide may still be present. Add more oxidant and repeat the test until a positive (blue/black) result is achieved.

    Step 4: Neutralization and Segregation

    • Once destruction is verified, check the pH of the solution. Hypochlorite oxidation often leaves the solution highly basic.

    • Carefully neutralize the solution to a pH of 6 to 8 using dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) as necessary.

    • Transfer the neutralized, oxidized aqueous mixture to a designated, properly labeled hazardous aqueous waste container. Do not tightly cap the container immediately , as trace dissolved gases may still evolve. Use a vented cap.

    Regulatory & Environmental Compliance

    Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), while specific large-scale hydrazine derivatives like UDMH carry specific K-codes (e.g., K107) [1], laboratory-scale substituted hydrazides like 2-(Diethylamino)acetohydrazide are generally classified as characteristic hazardous waste due to their reactivity and toxicity profiles [4].

    By executing the oxidative destruction protocol above, you effectively remove the reactive characteristic of the waste. However, the resulting aqueous solution still contains organic amines and salts. It must be disposed of through a licensed hazardous waste management facility in accordance with local, state, and federal regulations. Never discharge the neutralized byproduct down the sink unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department and local publicly owned treatment works (POTW).

    References

    • Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre - EPA. US Environmental Protection Agency. Retrieved from: [Link]

    • Proper disposal of chemicals - Sciencemadness Wiki. Sciencemadness. Retrieved from: [Link]

    • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI. National Institutes of Health. Retrieved from: [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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